Avotaciclib sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1983984-04-8 |
|---|---|
Molecular Formula |
C13H13N7O5S |
Molecular Weight |
379.35 g/mol |
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;sulfuric acid |
InChI |
InChI=1S/C13H11N7O.H2O4S/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;1-5(2,3)4/h1-6,21H,(H2,14,16,19)(H2,15,17,20);(H2,1,2,3,4) |
InChI Key |
SOYPPDFOEBVLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.OS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Avotaciclib Sulfate: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (formerly BEY1107) is an orally bioavailable, small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) currently under investigation as a potential anti-cancer agent. Developed by BeyondBio Inc., Avotaciclib has shown promise in preclinical studies and is advancing through early-phase clinical trials for various malignancies, including pancreatic cancer, colorectal cancer, and glioblastoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of Avotaciclib sulfate, intended for professionals in the field of drug development and oncology research.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Avotaciclib is a potent and selective inhibitor of CDK1, a key regulator of the G2/M transition and mitotic entry. By inhibiting CDK1, Avotaciclib induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[1] This targeted approach offers the potential for a more favorable therapeutic window compared to traditional cytotoxic chemotherapies.
Discovery and Preclinical Development
While a specific discovery paper detailing the initial screening and lead optimization of Avotaciclib is not publicly available, its development by BeyondBio Inc. points to a targeted drug discovery program focused on CDK1 inhibition.
Mechanism of Action
Avotaciclib selectively targets and inhibits the kinase activity of CDK1.[1] This inhibition prevents the phosphorylation of key substrates required for the G2/M phase transition and entry into mitosis. Consequently, cancer cells are arrested in the G2 phase of the cell cycle and subsequently undergo programmed cell death (apoptosis).[1]
Beyond its primary effect on CDK1, Avotaciclib has also been shown to inhibit the AKT signaling pathway. This pathway is crucial for cancer cell proliferation, survival, and resistance to chemotherapy. By downregulating this pathway, Avotaciclib may exert a multi-faceted anti-tumor effect and potentially overcome mechanisms of drug resistance.[1]
dot
Caption: A high-level proposed synthetic workflow for the Avotaciclib core structure.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are proprietary to BeyondBio Inc. However, for researchers interested in the synthesis of similar pyridinyl-pyrimidine compounds, the following general procedures are provided as a reference.
General Procedure for Suzuki Coupling to form a Pyridinyl-Pyrimidine Linkage:
-
To a degassed solution of a halogenated pyridine or pyrimidine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) is added the corresponding boronic acid or ester (1.1-1.5 eq).
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq) are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
General Procedure for the Formation of the Aminopyrimidine Ring:
-
A β-ketoester or a related dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or isopropanol).
-
Guanidine hydrochloride (1.1-1.5 eq) and a base (e.g., sodium ethoxide or potassium carbonate, 1.1-2.0 eq) are added to the solution.
-
The reaction mixture is heated to reflux for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to neutral with a dilute acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the aminopyrimidine product.
Conclusion
This compound is a promising CDK1 inhibitor with a clear mechanism of action and demonstrated in vitro activity against cancer cell lines. Its progression into early-phase clinical trials for multiple cancer indications highlights its potential as a novel therapeutic agent. Further preclinical and clinical data will be crucial in fully elucidating its therapeutic efficacy and safety profile. The development of a scalable and efficient synthesis will be critical for its future clinical and commercial success.
References
BEY1107 (Avotaciclib): A Technical Whitepaper on its Cyclin-Dependent Kinase 1 (CDK1) Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BEY1107, also known as Avotaciclib, is an orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical regulator of the cell cycle, and its inhibition presents a promising therapeutic strategy in oncology.[5] BEY1107 has demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][4] It is currently under investigation in clinical trials for the treatment of pancreatic cancer.[5] This technical guide provides a comprehensive overview of the available data on BEY1107's CDK1 inhibitory activity, including its effects on cancer cells and its mechanism of action. Due to the limited availability of public data, this document focuses on cellular activity and provides generalized protocols for the types of experiments cited.
Introduction to BEY1107 and its Target: CDK1
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 homolog (CDC2), is a serine/threonine kinase that plays a pivotal role in regulating the eukaryotic cell cycle, particularly the G2/M transition and entry into mitosis.[2] The activity of CDK1 is tightly controlled by its association with regulatory subunits called cyclins, primarily cyclin B. Dysregulation of CDK1 activity is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, targeting CDK1 with small molecule inhibitors like BEY1107 is a rational approach for cancer therapy.[5]
BEY1107 (Avotaciclib) is identified as a potent and selective CDK1 inhibitor.[2] Its therapeutic potential is being explored in solid tumors, notably pancreatic and lung cancer.[1]
Quantitative Data on BEY1107 Activity
While BEY1107 is described as a potent CDK1 inhibitor, specific biochemical data such as IC50 or Ki values from enzymatic assays are not publicly available at the time of this report. The available quantitative data comes from cell-based assays that measure the compound's effect on cell viability.
Table 1: EC50 Values of BEY1107 in Radiotherapy-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Data sourced from a study by Zhang L, et al., where cells were treated with BEY1107 for 48 hours.
Mechanism of Action and Signaling Pathway
BEY1107 exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK1.[1][2][4] This inhibition disrupts the normal progression of the cell cycle, leading to a blockage at the G2/M phase.[2] By preventing entry into mitosis, BEY1107 can trigger apoptotic cell death in cancer cells.
The simplified signaling pathway illustrating the role of CDK1 and the inhibitory action of BEY1107 is depicted below.
Experimental Protocols
Detailed experimental protocols for the studies conducted with BEY1107 are not fully available in the public domain. However, based on the nature of the reported experiments, the following are generalized methodologies that are likely to have been employed.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cancer cells (e.g., H1437R, H1568R, H1703R, H1869R) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: BEY1107 is serially diluted to a range of concentrations (e.g., 0-64 µM) in cell culture medium and added to the wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The EC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
-
Cell Treatment: Cells are cultured in appropriate vessels and treated with BEY1107 at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent DNA intercalator that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells) are added.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V fluorescence is typically detected in the green channel (e.g., FITC), and PI fluorescence in the red channel.
-
Data Interpretation: The flow cytometry data allows for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Clinical Development
BEY1107 (Avotaciclib) is being investigated in a Phase I/II clinical trial (NCT03579836) for patients with locally advanced or metastatic pancreatic cancer, both as a monotherapy and in combination with gemcitabine. The primary objectives of this study are to assess the maximum tolerated dose (MTD), safety, and efficacy of BEY1107.
Conclusion
BEY1107 is a promising orally active CDK1 inhibitor with demonstrated anti-proliferative and pro-apoptotic activity in cancer cell lines. While the publicly available quantitative data on its direct enzymatic inhibition of CDK1 and its selectivity profile are limited, the existing cellular data and its progression into clinical trials underscore its potential as a novel cancer therapeutic. Further research and publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic window and potential applications of BEY1107 in oncology.
References
The Role of Avotaciclib in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (formerly BEY1107) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] By targeting the primary driver of the G2/M phase transition, Avotaciclib induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for oncology research and development. This technical guide provides an in-depth overview of the mechanism of action of Avotaciclib, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Avotaciclib and its Target: CDK1
Cyclin-Dependent Kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly the transition from G2 to mitosis (M phase).[2] The activity of CDK1 is tightly regulated by its association with Cyclin B1. The CDK1/Cyclin B1 complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins that are essential for mitotic entry, including the condensation of chromosomes, the breakdown of the nuclear envelope, and the formation of the mitotic spindle.[3]
In many cancers, the regulation of CDK1 is aberrant, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK1 activity presents a rational therapeutic strategy. Avotaciclib is a potent and selective small molecule inhibitor that targets the ATP-binding pocket of CDK1, thereby preventing the phosphorylation of its substrates and halting cell cycle progression.[1] Preclinical studies have demonstrated that Avotaciclib can inhibit the proliferation of various cancer cell lines and induce apoptosis.[2]
Mechanism of Action: G2/M Cell Cycle Arrest
The primary mechanism by which Avotaciclib exerts its anti-cancer effects is through the induction of G2/M cell cycle arrest. By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key proteins required for mitotic entry. This leads to an accumulation of cells in the G2 phase of the cell cycle, preventing them from dividing and proliferating.[4]
Signaling Pathway of CDK1 Inhibition by Avotaciclib
Caption: CDK1/Cyclin B1 activation and inhibition by Avotaciclib.
Quantitative Data on Avotaciclib's Activity
Preclinical studies have provided quantitative data on the efficacy of Avotaciclib in inhibiting cancer cell growth.
Table 1: In Vitro Cell Viability after Avotaciclib Treatment
| Cell Line (Non-Small Cell Lung Cancer) | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
| Data from MedChemExpress product information, citing Zhang L, et al. (2024).[2] |
While specific quantitative data on the percentage of cells in each phase of the cell cycle following single-agent Avotaciclib treatment is not yet widely published, the known mechanism of CDK1 inhibition strongly supports a G2/M arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Avotaciclib in cell cycle arrest and apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Avotaciclib on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., H1437R, H1568R, H1703R, H1869R)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Avotaciclib (BEY1107)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of Avotaciclib in complete growth medium at concentrations ranging from 0.1 to 64 µM.
-
Remove the medium from the wells and add 100 µL of the Avotaciclib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of cell viability versus the log of the Avotaciclib concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is designed to determine the distribution of cells in the different phases of the cell cycle after treatment with Avotaciclib.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Avotaciclib (BEY1107)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Avotaciclib for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PBS.
-
Add 5 µL of RNase A and incubate at 37°C for 30 minutes.
-
Add 10 µL of PI staining solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of CDK1 Pathway Proteins
This protocol is used to assess the levels of key proteins in the CDK1 signaling pathway, such as Cyclin B1 and phosphorylated CDK1, following treatment with Avotaciclib.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Avotaciclib (BEY1107)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Avotaciclib as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
Visualizing Experimental Workflows
Experimental Workflow for Investigating Avotaciclib's Effect on Cell Cycle
Caption: Workflow for assessing Avotaciclib's impact on cancer cells.
Conclusion
Avotaciclib is a targeted inhibitor of CDK1 that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. The preclinical data, though still emerging, supports its mechanism of action and highlights its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of Avotaciclib. As more quantitative data from ongoing and future studies becomes available, a more comprehensive understanding of Avotaciclib's role in oncology will be established.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
Avotaciclib Sulfate: A Technical Guide on its Potential as an Antineoplastic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avotaciclib (also known as BEY1107) is an investigational, orally bioavailable small molecule with potential as an antineoplastic agent. It functions as a potent inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression. By targeting CDK1, avotaciclib aims to induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of tumor cells. Preclinical studies have demonstrated its activity in various cancer cell lines, including those resistant to standard therapies. Avotaciclib is currently under evaluation in multiple clinical trials to determine its safety and efficacy in treating a range of solid tumors. This document provides a comprehensive technical overview of the current state of knowledge regarding avotaciclib sulfate, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.
Mechanism of Action: Targeting the Cell Cycle Engine
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the cell division cycle. Their activity is dependent on binding to regulatory protein subunits called cyclins. While several CDK inhibitors have focused on the CDK4/6 complex, which governs the G1-S phase transition, avotaciclib specifically targets CDK1.
CDK1, in complex with its partner Cyclin B, is the master regulator of the G2/M transition, orchestrating the complex series of events required for a cell to enter mitosis. In many tumor cells, CDK1 is frequently overexpressed, making it a compelling target for anticancer therapy. Upon administration, avotaciclib binds to and inhibits the kinase activity of CDK1. This action is hypothesized to prevent the phosphorylation of key substrates necessary for mitotic entry, leading to cell cycle arrest at the G2/M checkpoint and subsequent programmed cell death (apoptosis).
Caption: Avotaciclib inhibits the active CDK1/Cyclin B complex, blocking mitosis.
Preclinical Data
Preclinical research has provided the foundational evidence for avotaciclib's potential as an antineoplastic agent. In vitro studies have been conducted to determine its cytotoxic and cytostatic effects across different cancer cell types.
In Vitro Efficacy
A key study investigated the effect of avotaciclib on non-small cell lung cancer (NSCLC) cell lines that had developed resistance to radiotherapy. Avotaciclib demonstrated the ability to inhibit cell viability and promote apoptosis in these resistant cell lines. The half-maximal effective concentration (EC50) values from this research are summarized below.
| Cell Line (Radiotherapy-Resistant NSCLC) | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
| Data from a study on radiotherapy-resistant NSCLC cells treated for 48 hours. |
Furthermore, other preclinical investigations have utilized avotaciclib as a specific CDK1 inhibitor to probe cellular mechanisms, such as in studies of paclitaxel-resistant ovarian cancer cells, demonstrating its utility as a research tool and its potential to overcome chemotherapy resistance.
Clinical Development
Avotaciclib has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans. These studies are critical for defining its therapeutic window and identifying patient populations most likely to benefit.
| NCT Number | Phase | Condition(s) | Status (as of late 2024) |
| NCT03579836 | Phase 1 | Pancreatic Cancer | Investigational |
| NCT05093907 | Phase 1/2 | Metastatic Colorectal Cancer | Investigational |
| NCT05769660 | Not specified | Glioblastoma Multiforme | Investigational |
| Publicly available information on clinical trials is subject to change. Professionals should consult clinical trial registries for the most current information. |
Detailed results and quantitative data from these trials are not yet widely available in peer-reviewed literature and will be disseminated upon trial completion and analysis.
Experimental Protocols
The following sections detail standardized methodologies for key experiments used in the preclinical evaluation of CDK inhibitors like avotaciclib.
In Vitro Cell Viability (MTT Assay)
This protocol is used to assess the dose-dependent effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Analysis: Absorbance values are normalized to untreated controls to determine the percentage of cell viability. EC50 values are calculated using non-linear regression analysis.
Caption: A standard workflow for determining compound cytotoxicity in vitro.
Western Blotting for Phospho-Protein Analysis
This protocol is essential for confirming the mechanism of action of a kinase inhibitor by measuring the phosphorylation status of its target and downstream substrates.
Methodology:
-
Sample Preparation: Treat cultured cells with avotaciclib at various concentrations and time points. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Gel Electrophoresis: Denature protein samples in loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., Bovine Serum Albumin (BSA) in TBST is preferred for phospho-antibodies to reduce background) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a CDK1 substrate. In parallel, a separate blot should be run and incubated with an antibody for the total (pan) form of the protein to serve as a loading control.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate (e.g., ECL) and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the specific effect of the inhibitor.
Caption: Protocol for detecting changes in protein phosphorylation via immunoblot.
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of an orally administered agent like avotaciclib in an immunodeficient mouse model bearing human tumor xenografts.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (cell line-derived xenograft) or fragments of a patient's tumor (patient-derived xenograft, PDX) into the flank of the mice.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle for oral administration. Treat the mice according to the planned schedule (e.g., daily oral gavage at a specific mg/kg dose). The control group receives the vehicle only.
-
Monitoring: Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a defined endpoint size, or for a predetermined duration. Efficacy is measured by comparing the tumor growth inhibition (TGI) between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement in vivo.
Caption: A typical workflow for assessing in vivo antitumor efficacy.
Conclusion and Future Directions
This compound represents a targeted therapeutic approach focused on the inhibition of CDK1, a critical regulator of mitosis. Its potential lies in its distinct mechanism compared to the more broadly developed CDK4/6 inhibitors, offering a possible new strategy for cancers dependent on this pathway or for overcoming resistance to other therapies. Preclinical data have been promising, demonstrating cytotoxic activity in cancer cells. The ongoing clinical trials are paramount and will provide the necessary safety and efficacy data to determine the future role of avotaciclib in oncology. Future research should focus on identifying predictive biomarkers to select patients who would most benefit from CDK1 inhibition and exploring rational combination strategies with other anticancer agents.
The Role of Cyclin-Dependent Kinase Inhibition in Pancreatic Cancer: A Technical Overview of Avotaciclib and CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a five-year survival rate in the single digits. The aggressive nature of PDAC is, in part, driven by the dysregulation of the cell cycle, a fundamental process that governs cell proliferation. A hallmark of PDAC is the frequent inactivation of the CDKN2A tumor suppressor gene, which encodes the p16INK4A protein, a negative regulator of cyclin-dependent kinases 4 and 6 (CDK4/6). This genetic alteration leads to unchecked cell cycle progression and has positioned CDKs as a prime therapeutic target. This technical guide provides an in-depth overview of early research into targeting the cell cycle in pancreatic cancer, with a specific focus on the investigational agent avotaciclib, a CDK1 inhibitor, and a comparative analysis with the more extensively studied CDK4/6 inhibitors.
The CDK4/6-Rb Axis: A Key Proliferative Driver in Pancreatic Cancer
The G1-S phase transition of the cell cycle is a critical checkpoint controlled by the interaction of D-type cyclins, CDK4/6, and the retinoblastoma (Rb) tumor suppressor protein. In normal cells, p16INK4A binds to and inhibits the cyclin D-CDK4/6 complex, keeping Rb in its active, hypophosphorylated state. Active Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. In the majority of pancreatic cancers, the loss of p16INK4A function leads to constitutive activation of CDK4/6, subsequent hyperphosphorylation and inactivation of Rb, and the release of E2F, thereby driving uncontrolled cell proliferation.[1][2][3]
Signaling Pathway of CDK4/6 Inhibition
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Preclinical Research on CDK4/6 Inhibitors in Pancreatic Cancer
Several CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib, have been evaluated in preclinical models of pancreatic cancer.[4] While these agents have demonstrated some single-agent activity, the response has been variable across different cell lines and patient-derived xenograft (PDX) models.[1][4]
In Vitro Efficacy of CDK4/6 Inhibitors in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 | Key Findings | Reference |
| Abemaciclib | Multiple PDAC lines | as low as 100 nM | More potent than palbociclib; induced G1 arrest, senescence, and apoptosis. | [5] |
| Palbociclib | RB-proficient PDAC models | Not specified | Inhibited colony outgrowth. | [6] |
| Palbociclib | PDAC cell lines | Not specified | Antiproliferative effects, downregulation of cell cycle genes. | [4] |
Experimental Protocols
Cell Viability and IC50 Determination (Abemaciclib) [5]
-
Cell Lines: Multiple pancreatic ductal adenocarcinoma (PDAC) cell lines with known p16 status.
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of abemaciclib. Cell viability was assessed after a specified incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Colony Formation Assay (Palbociclib) [6]
-
Cell Lines: RB-proficient and RB-null PDAC models.
-
Method: A low density of cells was seeded in 6-well plates and allowed to adhere. Cells were then treated with palbociclib or vehicle control. The medium was changed periodically with fresh drug or vehicle. After a period of 10-14 days, colonies were fixed with methanol and stained with crystal violet.
-
Data Analysis: The number of colonies containing at least 50 cells was counted. The surviving fraction was calculated as the ratio of the number of colonies in the treated group to the number of colonies in the control group.
In Vivo Xenograft Studies (Abemaciclib) [5]
-
Animal Model: Athymic female nude mice.
-
Tumor Implantation: Human PDAC cells (e.g., Mia PaCa2) were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control arms. Abemaciclib was administered orally daily at a specified dose (e.g., 75 mg/kg). The control group received vehicle. A comparative arm with a standard-of-care chemotherapy like gemcitabine (e.g., 50 mg/kg, intraperitoneally, weekly) was also included.
-
Endpoint: Tumor volumes were measured regularly with calipers. The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated.
Clinical Evaluation of CDK4/6 Inhibitors in Pancreatic Cancer
Despite promising preclinical data, the clinical efficacy of CDK4/6 inhibitors as monotherapy in pancreatic cancer has been limited.[2] A phase II trial of abemaciclib alone or in combination with a PI3K inhibitor did not show a significant improvement in overall survival.[7] Similarly, a phase Ib study of palbociclib with nab-paclitaxel, while tolerated, did not meet its prespecified efficacy threshold.[1] These findings have spurred research into combination strategies to overcome resistance.[2][3]
Avotaciclib (BEY1107): A Novel CDK1 Inhibitor
Contrary to the focus on the G1-S checkpoint, avotaciclib (also known as BEY1107) is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[8][9][10] CDK1, in complex with cyclin B, is the master regulator of the G2-M transition and is essential for mitosis. By targeting a different phase of the cell cycle, avotaciclib represents a distinct therapeutic strategy.
The Role of CDK1 in the Cell Cycle
CDK1 is a serine/threonine kinase that, when activated by cyclin A and cyclin B, phosphorylates a multitude of substrates to orchestrate the complex events of mitosis, including chromosome condensation, nuclear envelope breakdown, and spindle formation.[8] Inhibition of CDK1 is expected to cause a G2/M cell cycle arrest and induce apoptosis in rapidly dividing cancer cells.[8][11]
Signaling Pathway of CDK1 Inhibition
Caption: The CDK1 signaling pathway and the mechanism of action of Avotaciclib.
Early Research on Avotaciclib
Publicly available preclinical data on avotaciclib, particularly in pancreatic cancer, is limited. It has been described as a potent and orally active inhibitor of CDK1 that can inhibit the proliferation and induce apoptosis of tumor cells.[10][11] Some in vitro studies have been conducted in non-small cell lung cancer cell lines.
In Vitro Efficacy of Avotaciclib
| Compound | Cell Line | IC50/Concentration | Key Findings | Reference |
| Avotaciclib | Radiotherapy-resistant non-small cell lung cancer | 0-64 μM | Inhibited cell proliferation and promoted apoptosis. | [10] |
Clinical Development in Pancreatic Cancer
A clinical trial has been initiated to evaluate avotaciclib in pancreatic cancer.
| NCT Number | Title | Phase | Interventions | Status | Reference |
| NCT03579836 | Evaluation of Safety and Efficacy of BEY1107 in Monotherapy and in Combination with Gemcitabine in Patients with Pancreatic Cancer | Phase 1 | Avotaciclib (BEY1107), Gemcitabine | Not specified | [8][12] |
Comparative Rationale and Future Directions
The therapeutic strategies of targeting CDK4/6 versus CDK1 in pancreatic cancer are fundamentally different.
-
CDK4/6 Inhibition: Aims to restore the G1 checkpoint control that is lost in the majority of PDAC due to p16 inactivation. The rationale is strong, but clinical activity as a monotherapy has been modest, suggesting the presence of resistance mechanisms. Future research is focused on rational combinations, such as with MEK inhibitors or PI3K/mTOR inhibitors, to counteract compensatory signaling pathways.[3][4]
-
CDK1 Inhibition: Targets a later stage of the cell cycle, the G2/M transition, which is essential for all proliferating cells. This approach may be effective regardless of the status of the p16-Rb pathway. The potential synergy of avotaciclib with DNA-damaging agents like gemcitabine, as suggested by the ongoing clinical trial design, is a promising area of investigation.
Conclusion
Targeting the cell cycle remains a compelling strategy for the treatment of pancreatic cancer. While the initial clinical results for CDK4/6 inhibitors have been challenging, they have provided valuable insights into the biology of PDAC and the importance of combination therapies. Avotaciclib, with its distinct mechanism of action as a CDK1 inhibitor, offers a novel approach to cell cycle inhibition in this disease. The results of the ongoing phase 1 clinical trial are eagerly awaited and will be crucial in determining the potential role of avotaciclib in the therapeutic armamentarium against pancreatic cancer. Further preclinical studies are warranted to elucidate its efficacy in various PDAC subtypes and to identify potential biomarkers of response.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK4/6 inhibitors have potent activity in combination with pathway selective therapeutic agents in models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 Inhibitors in Pancreatobiliary Cancers: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SSAT - THE EFFICACY OF CDK 4/6 INHIBITOR, ABEMACICLIB, IN PANCREATIC CANCER CELLS [meetings.ssat.com]
- 6. Chemotherapy impacts on the cellular response to CDK4/6 inhibition: distinct mechanisms of interaction and efficacy in models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. go.drugbank.com [go.drugbank.com]
Avotaciclib Sulfate: A Technical Overview of its Pro-Apoptotic Effects in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (BEY1107), an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1), has emerged as a promising antineoplastic agent.[1][2][3][4][5] This technical guide synthesizes the current understanding of Avotaciclib sulfate's mechanism of action, focusing on its ability to induce apoptosis in tumor cells. It provides an in-depth look at the available preclinical data, experimental methodologies, and the key signaling pathways involved.
Introduction
Cyclin-Dependent Kinase 1 (CDK1) is a critical serine/threonine kinase that plays a pivotal role in regulating cell cycle progression, particularly during the G2/M phase transition.[6] In numerous malignancies, CDK1 is frequently overexpressed, contributing to uncontrolled cell division and tumor proliferation.[1][4] this compound selectively targets and inhibits CDK1, leading to cell cycle arrest and subsequent induction of apoptosis, thereby inhibiting tumor growth.[1][4] This document provides a detailed examination of the pro-apoptotic effects of Avotaciclib in various cancer models.
Mechanism of Action: CDK1 Inhibition and Apoptosis Induction
Avotaciclib functions as an ATP-competitive inhibitor of CDK1.[7] By binding to CDK1, it prevents the formation of the active CDK1/Cyclin B complex, which is essential for mitotic entry. This inhibition of CDK1 activity leads to a cascade of events culminating in programmed cell death, or apoptosis.
The pro-apoptotic role of CDK1 activation, paradoxically, can be harnessed by targeting its regulatory mechanisms in cancer therapy. In some contexts, sustained mitotic arrest induced by agents like paclitaxel can lead to CDK1 activation, which in turn phosphorylates and inactivates anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), ultimately triggering the mitochondrial apoptotic pathway.[7] While Avotaciclib directly inhibits CDK1, its therapeutic effect is rooted in the dependency of cancer cells on this kinase for survival and proliferation. By blocking CDK1, Avotaciclib disrupts the cell cycle machinery, which can trigger apoptotic signaling.
Signaling Pathway Diagram
Caption: Mechanism of Avotaciclib-induced apoptosis via CDK1 inhibition.
Quantitative Preclinical Data
Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of Avotaciclib across various cancer cell lines. The following table summarizes the reported EC50 values for cell viability inhibition in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | EC50 (µM) |
| H1437R | Non-Small Cell Lung Cancer | 0.918[2] |
| H1568R | Non-Small Cell Lung Cancer | 0.580[2] |
| H1703R | Non-Small Cell Lung Cancer | 0.735[2] |
| H1869R | Non-Small Cell Lung Cancer | 0.662[2] |
Data from Zhang L, et al. Journal of Radiation Research and Applied Sciences, 2024.[2]
Experimental Protocols
The following section details a standard methodology for assessing Avotaciclib-induced apoptosis in tumor cells.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., pancreatic, non-small cell lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then prepared in culture media to achieve the desired final concentrations.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of Avotaciclib or vehicle control (DMSO). Cells are then incubated for specific time points (e.g., 24, 48, 72 hours).
Apoptosis Assay: Annexin V-FITC and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Following treatment with Avotaciclib, both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Experimental Workflow Diagram
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BEY1107 (Avotaciclib) in Non-Small Cell Lung Cancer Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BEY1107, also known as Avotaciclib, is an orally active small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a critical regulator of cell cycle progression, and its inhibition presents a promising therapeutic strategy for cancers characterized by uncontrolled cell division, such as non-small cell lung cancer (NSCLC).[1][2] Preclinical investigations have explored the anti-tumor activity of BEY1107 in NSCLC, particularly in the context of overcoming resistance to standard therapies like radiotherapy.
This technical guide provides a comprehensive summary of the available preclinical data on BEY1107 in lung cancer models. The information is primarily based on a key in vitro study investigating its efficacy in radiotherapy-resistant NSCLC cell lines. It is important to note that, at present, publicly accessible in vivo preclinical data for BEY1107 in lung cancer models is limited.
Core Efficacy Data
In Vitro Monotherapy in Radiotherapy-Resistant NSCLC
A pivotal study evaluated the efficacy of BEY1107 as a monotherapy in a panel of radiotherapy-resistant NSCLC cell lines. The compound demonstrated potent inhibition of cell viability, as summarized by the half-maximal effective concentration (EC50) values in the table below.
| Cell Line | EC50 (μM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Table 1: In vitro efficacy of BEY1107 in radiotherapy-resistant NSCLC cell lines after 48 hours of treatment. Data sourced from a 2024 study by Zhang L, et al. as cited in commercial product literature.[3]
In Vitro Combination Therapy
The same study explored the synergistic potential of BEY1107 in combination with a Checkpoint Kinase 2 (CHK2) inhibitor, PV-1019. The combination of BEY1107 and PV-1019 was reported to have a superior effect in inhibiting cell proliferation and promoting apoptosis in radiotherapy-resistant NSCLC cell lines compared to either agent alone. Quantitative data detailing the extent of this synergistic apoptosis is not publicly available at this time.
Experimental Protocols
Detailed experimental protocols from the primary study are not fully accessible in the public domain. However, based on standard methodologies, the following represents a likely approach for the key experiments cited.
Cell Viability Assay (EC50 Determination)
A probable workflow for determining the EC50 values of BEY1107 is outlined below.
References
The Pharmacokinetic Profile of Avotaciclib Sulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (formerly BPI-16350) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] By targeting CDK1, a key regulator of the cell cycle, Avotaciclib induces cell cycle arrest and apoptosis in cancer cells, positioning it as a promising therapeutic agent in oncology.[2][4] This technical guide synthesizes the current understanding of the pharmacokinetics of Avotaciclib sulfate, drawing from available clinical and preclinical data. While comprehensive details remain under investigation, this document provides a foundational overview of its absorption, distribution, and elimination characteristics, alongside its mechanism of action.
Mechanism of Action: CDK1 Inhibition
Avotaciclib's therapeutic effect stems from its inhibition of CDK1.[1][2][3][4] CDK1, in complex with cyclin B, is a pivotal kinase that governs the G2/M checkpoint and entry into mitosis.[5][6] By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key substrates necessary for mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2] This mechanism is particularly relevant in tumors with aberrant cell cycle regulation.
Signaling Pathway of CDK1 in the Cell Cycle
The following diagram illustrates the central role of the CDK1/Cyclin B complex in regulating the G2/M transition and how its inhibition by Avotaciclib can halt this process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for Avotaciclib Sulfate In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] CDK1 is a key serine/threonine kinase that, in complex with its regulatory subunit Cyclin B1, plays a critical role in orchestrating the G2/M transition and entry into mitosis.[2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a compelling target for therapeutic intervention. Avotaciclib binds to and inhibits the activity of CDK1, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent induction of apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for in vitro experiments to characterize the activity of Avotaciclib sulfate.
Mechanism of Action: CDK1 Inhibition
This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of the CDK1/Cyclin B1 complex. This inhibition prevents the phosphorylation of downstream substrates that are essential for mitotic entry, leading to a halt in cell cycle progression at the G2/M phase.[3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway.
Data Presentation
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | CDK1/Cyclin B1 | To be determined | Biochemical kinase assay |
Cellular Potency
| Cell Line | Cancer Type | EC50 (µM) | Assay Conditions |
| H1437R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.918 | 48-hour incubation, Cell Viability Assay[4] |
| H1568R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.580 | 48-hour incubation, Cell Viability Assay[4] |
| H1703R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.735 | 48-hour incubation, Cell Viability Assay[4] |
| H1869R | Non-Small Cell Lung Cancer (Radiotherapy-Resistant) | 0.662 | 48-hour incubation, Cell Viability Assay[4] |
Experimental Protocols
CDK1/Cyclin B1 In Vitro Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against the CDK1/Cyclin B1 complex. A non-radioactive, luminescence-based assay is described.
Materials:
-
This compound
-
Recombinant active CDK1/Cyclin B1 enzyme
-
CDK1 substrate (e.g., Histone H1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix of CDK1/Cyclin B1 enzyme in kinase assay buffer and add 10 µL to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Kinase Reaction:
-
Prepare a master mix of substrate and ATP in kinase assay buffer. The final concentration of ATP should be at or near the Km for CDK1.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the amount of kinase activity.
-
Calculate the percent inhibition for each Avotaciclib concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the Avotaciclib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the viability of cancer cell lines using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
96-well clear or opaque-walled cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from a concentrated stock in DMSO. A typical concentration range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the Avotaciclib dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Detection (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Detection (CellTiter-Glo® Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percent viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the logarithm of the Avotaciclib concentration and determine the EC50 value.
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-Bcl-2, anti-phospho-Bcl-2 (Ser70), anti-Bcl-xL, anti-cleaved PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the protein of interest to a loading control (β-actin or GAPDH).
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol uses Annexin V and propidium iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Add 1X binding buffer to each sample and analyze immediately on a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Expected Outcomes
-
CDK1 Kinase Assay: this compound is expected to inhibit CDK1/Cyclin B1 activity in a dose-dependent manner, allowing for the determination of an IC50 value.
-
Cell Viability Assay: Treatment with this compound should decrease the viability of sensitive cancer cell lines, with EC50 values typically in the sub-micromolar to low micromolar range.[4]
-
Western Blot Analysis: A decrease in the phosphorylation of CDK1 at the inhibitory Tyr15 site and an increase at the activating Thr161 site may be observed, along with changes in Cyclin B1 levels.[5] Downstream, an increase in the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increase in cleaved PARP, a marker of apoptosis, are anticipated.[5]
-
Cell Cycle Analysis: this compound is expected to induce a significant increase in the percentage of cells in the G2/M phase of the cell cycle.
-
Apoptosis Assay: A dose-dependent increase in the percentage of Annexin V-positive cells (early and late apoptotic) is expected following treatment with this compound.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent Kinase-1 (Cdk1)/Cyclin B1 Dictates Cell Fate after Mitotic Arrest via Phosphoregulation of Antiapoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay Using Avotaciclib Sulfate
Introduction
Avotaciclib sulfate, also known as BEY1107, is an orally active and potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] CDK1 is a crucial serine/threonine kinase that plays a fundamental role in regulating cell division and progression through the cell cycle.[4] Due to the frequent overexpression of CDK1 in tumor cells, it has emerged as a significant target in cancer therapy.[4] Avotaciclib inhibits the activity of CDK1, which can lead to cell cycle arrest, apoptosis (programmed cell death), and a reduction in tumor cell proliferation.[2][4] These application notes provide a detailed protocol for assessing the effect of this compound on cancer cell viability using a standard colorimetric assay.
Mechanism of Action: CDK1 Inhibition
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cyclin-dependent kinases (CDKs) and their regulatory cyclin partners are central to this process. The Cyclin B-CDK1 complex, in particular, is essential for the transition from the G2 phase to the M (mitosis) phase of the cell cycle. Avotaciclib exerts its anti-neoplastic activity by directly targeting and inhibiting CDK1, thereby preventing this transition and inducing cell cycle arrest.[4] This ultimately curtails the proliferation of cancer cells.
Caption: Simplified cell cycle pathway showing Avotaciclib inhibiting the active Cyclin B-CDK1 complex.
Quantitative Data Summary
The following table summarizes the reported half-maximal effective concentration (EC₅₀) values of Avotaciclib in various radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.[2] This data demonstrates the potency of Avotaciclib in inhibiting cancer cell viability.
| Cell Line | Cancer Type | EC₅₀ (μM) |
| H1437R | Non-Small Cell Lung Cancer | 0.918 |
| H1568R | Non-Small Cell Lung Cancer | 0.580 |
| H1703R | Non-Small Cell Lung Cancer | 0.735 |
| H1869R | Non-Small Cell Lung Cancer | 0.662 |
Experimental Workflow: Cell Viability Assay
The general workflow for assessing cell viability involves seeding cells, treating them with the compound of interest, adding a viability reagent, and measuring the output signal, which is proportional to the number of living cells.[5][6]
Caption: General experimental workflow for a cell viability assay using a 96-well plate format.
Detailed Experimental Protocol: MTS-Based Cell Viability Assay
This protocol details the use of an MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay to determine cell viability following treatment with this compound.
Principle of the Assay The MTS assay is a colorimetric method for assessing the number of viable cells.[7] In metabolically active cells, NAD(P)H-dependent dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble purple formazan product.[7] The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[5][7]
Materials and Reagents
-
Cancer cell line of interest (e.g., H1568R, SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Multichannel pipette
Step-by-Step Protocol
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (optimization may be required depending on the cell line's growth rate). c. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. d. Include wells with medium only for background control. e. Incubate the plate for 18-24 hours in a humidified incubator to allow cells to attach and resume growth.
-
Compound Preparation (this compound): a. Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. b. On the day of the experiment, perform serial dilutions of the Avotaciclib stock solution in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). c. Prepare a vehicle control containing the same percentage of DMSO as the highest drug concentration.
-
Cell Treatment: a. After the overnight incubation, carefully remove the medium from the wells. b. Add 100 µL of the prepared 2X Avotaciclib dilutions to the corresponding wells. c. Add 100 µL of the vehicle control medium to the control wells. d. Add 100 µL of fresh complete medium to the "untreated" control wells.
-
Incubation: a. Return the plate to the humidified incubator (37°C, 5% CO₂) and incubate for the desired exposure time (e.g., 48 hours).
-
MTS Reagent Addition: a. Following the treatment incubation, add 20 µL of the MTS reagent directly to each well, including controls.[5][7] b. Gently tap the plate to mix.
-
Incubation with Reagent: a. Return the plate to the incubator for 1 to 4 hours. The optimal incubation time should be determined empirically but should be consistent across all experiments. Monitor for color change.
-
Data Acquisition: a. Measure the absorbance of each well at 490 nm using a microplate reader.
Data Analysis and Interpretation
-
Background Subtraction:
-
Average the absorbance values from the "medium only" wells.
-
Subtract this average background value from all other absorbance readings.
-
-
Calculate Percentage Viability:
-
Use the following formula for each Avotaciclib concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Generate Dose-Response Curve:
-
Plot the Percentage Viability (Y-axis) against the log of the Avotaciclib concentration (X-axis).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in graphing software (e.g., GraphPad Prism) to fit the curve and calculate the IC₅₀ value (the concentration of Avotaciclib that inhibits cell viability by 50%).
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background reading | Contamination of medium or reagent; high cell debris. | Use fresh, sterile reagents. Ensure healthy cell culture. |
| Low signal in control wells | Insufficient cell number; low metabolic activity; incorrect incubation time. | Optimize cell seeding density. Increase incubation time with MTS reagent. |
| High variability between replicate wells | Uneven cell seeding; pipetting errors; edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate. |
| IC₅₀ value is not reproducible | Inconsistent incubation times; variability in cell passage number or health; DMSO concentration affects viability. | Standardize all incubation times. Use cells within a consistent passage range. Ensure the final DMSO concentration is consistent and non-toxic (<0.5%). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Treating Non-Small Cell Lung Cancer Cell Lines with Avotaciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, particularly at the G2/M transition, and its overexpression is common in various cancers, including non-small cell lung cancer (NSCLC).[2] Inhibition of CDK1 by Avotaciclib leads to cell cycle arrest and apoptosis in tumor cells, making it a promising candidate for cancer therapy.[1][2]
These application notes provide a summary of the preclinical data on Avotaciclib in NSCLC cell lines and detailed protocols for key in vitro experiments to assess its efficacy.
Mechanism of Action
Avotaciclib specifically targets and inhibits the activity of CDK1.[2] CDK1, in complex with Cyclin B, is essential for the entry of cells into mitosis. By inhibiting CDK1, Avotaciclib prevents the G2/M transition, leading to cell cycle arrest and subsequent apoptosis.[4] This targeted action disrupts the proliferation of cancer cells.
Data Presentation
In Vitro Efficacy of Avotaciclib in Radiotherapy-Resistant NSCLC Cell Lines
Avotaciclib has demonstrated potent anti-proliferative activity in various radiotherapy-resistant NSCLC cell lines. The half-maximal effective concentration (EC50) values after 48 hours of treatment are summarized in the table below.
| Cell Line | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
| Data sourced from MedchemExpress.[1] |
Experimental Protocols
General Guidelines for Handling Avotaciclib
-
Reconstitution: Avotaciclib is soluble in DMSO.[5] For in vitro experiments, prepare a stock solution of 10 mM in DMSO. Store the stock solution at -20°C or -80°C for long-term storage.[1][3]
-
Cell Culture Treatment: When treating cells, dilute the Avotaciclib stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Avotaciclib on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
96-well plates
-
Avotaciclib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Avotaciclib in complete culture medium and add them to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the EC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying Avotaciclib-induced apoptosis by flow cytometry.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Avotaciclib
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of Avotaciclib for 48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of Avotaciclib on the cell cycle distribution of NSCLC cells.
Materials:
-
NSCLC cell lines
-
6-well plates
-
Avotaciclib
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with Avotaciclib for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at 4°C.[8]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.[8]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression levels of key cell cycle proteins, such as CDK1 and Cyclin B1, following treatment with Avotaciclib.
Materials:
-
NSCLC cell lines
-
Avotaciclib
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Avotaciclib as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
Avotaciclib demonstrates significant potential as a therapeutic agent for non-small cell lung cancer by targeting the CDK1-mediated cell cycle pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of Avotaciclib in NSCLC cell lines. These studies will be crucial for the continued development of this promising anti-cancer compound.
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of apoptosis by Annexin-V/PI assay [bio-protocol.org]
- 3. researchhub.com [researchhub.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. kumc.edu [kumc.edu]
- 8. Cell cycle analysis [bio-protocol.org]
Revolutionizing Cancer Research: Animal Models for Evaluating Avotaciclib Sulfate Efficacy
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the development of novel therapeutic agents is paramount. Avotaciclib sulfate (also known as BEY1107), a potent and orally active cyclin-dependent kinase 1 (CDK1) inhibitor, has emerged as a promising candidate, particularly for solid tumors such as pancreatic and non-small cell lung cancer (NSCLC).[1] To facilitate further research and development of this compound, comprehensive application notes and standardized protocols for evaluating its efficacy in preclinical animal models are crucial.
This document provides detailed methodologies for researchers, scientists, and drug development professionals to assess the anti-tumor activity of this compound in vivo. The protocols outlined herein are based on established xenograft models of pancreatic and non-small cell lung cancer, providing a robust framework for preclinical efficacy studies.
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-cancer effects by targeting CDK1, a key enzyme that drives the progression of the cell cycle.[1] Specifically, CDK1, in complex with cyclin B, is essential for the transition from the G2 phase to the M (mitosis) phase of the cell cycle. By inhibiting CDK1, this compound induces cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing. This disruption of the cell cycle ultimately leads to apoptosis (programmed cell death) and a reduction in tumor growth.[2]
Efficacy Evaluation in Xenograft Models
The following sections provide detailed protocols for assessing the efficacy of this compound in pancreatic and NSCLC xenograft models. While specific in vivo efficacy data for this compound is not yet widely published, the tables below present hypothetical data to illustrate how results can be structured and interpreted.
Pancreatic Cancer Xenograft Model
Patient-derived xenograft (PDX) models or established pancreatic cancer cell lines (e.g., PANC-1, AsPC-1) can be utilized.[3]
Table 1: Hypothetical Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, oral gavage | 1250 ± 150 | - | +5.2 |
| This compound (Low Dose) | 25 mg/kg, daily, p.o. | 875 ± 120 | 30 | +1.5 |
| This compound (High Dose) | 50 mg/kg, daily, p.o. | 500 ± 95 | 60 | -2.1 |
| Gemcitabine | 100 mg/kg, bi-weekly, i.p. | 625 ± 110 | 50 | -4.5 |
Protocol 1: Pancreatic Cancer Subcutaneous Xenograft Model
-
Cell Culture: Culture human pancreatic cancer cells (e.g., PANC-1) in appropriate media and conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 3-4 days.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound or vehicle control daily via oral gavage.
-
Administer positive control (e.g., gemcitabine) as per the established protocol.
-
-
Efficacy Endpoints:
-
Continue treatment for a predefined period (e.g., 21-28 days).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
Established NSCLC cell lines (e.g., A549, H460) are commonly used for xenograft studies.[4]
Table 2: Hypothetical Efficacy of this compound in an NSCLC Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Daily, oral gavage | 1500 ± 200 | - | +4.8 |
| This compound (Low Dose) | 25 mg/kg, daily, p.o. | 1050 ± 150 | 30 | +2.0 |
| This compound (High Dose) | 50 mg/kg, daily, p.o. | 600 ± 110 | 60 | -1.8 |
| Cisplatin | 5 mg/kg, weekly, i.p. | 750 ± 130 | 50 | -5.0 |
Protocol 2: NSCLC Subcutaneous Xenograft Model
-
Cell Culture: Culture human NSCLC cells (e.g., A549) in the recommended medium.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation:
-
Prepare a single-cell suspension of A549 cells in serum-free medium mixed 1:1 with Matrigel®.
-
Inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the dorsal flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumors with calipers every 3-4 days once they become palpable.
-
Calculate tumor volume: (Width² x Length) / 2.
-
-
Treatment Initiation:
-
Enroll mice with tumors of approximately 100-150 mm³ into the study and randomize them into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control by oral gavage daily.
-
The positive control group can be treated with a standard-of-care agent like cisplatin.
-
-
Efficacy Endpoints:
-
Monitor tumor volume and body weight throughout the study (e.g., 28 days).
-
Conclusion
The protocols and application notes provided here offer a foundational guide for the preclinical evaluation of this compound in pancreatic and NSCLC animal models. While the presented efficacy data is illustrative, these standardized methods will enable researchers to generate robust and reproducible data, which is essential for advancing our understanding of this compound's therapeutic potential and for its progression through the drug development pipeline. The use of well-characterized animal models will be instrumental in defining the optimal dosing strategies and identifying potential combination therapies to maximize the clinical benefit of this novel CDK1 inhibitor.
References
Troubleshooting & Optimization
Potential off-target effects of Avotaciclib sulfate
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and investigating potential off-target effects of Avotaciclib sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Avotaciclib is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3][4] Its primary mechanism of action is to bind to and inhibit the activity of CDK1, a key regulator of cell division and proliferation.[1] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2] Avotaciclib is currently under investigation in clinical trials for pancreatic cancer.[1][5]
Q2: What are off-target effects of a kinase inhibitor like Avotaciclib?
Off-target effects refer to the binding and modulation of other proteins (kinases or non-kinases) besides the intended therapeutic target (in this case, CDK1).[6][7] These unintended interactions can occur due to the structural similarity between the ATP-binding sites of various kinases.[8] Off-target effects can lead to unexpected experimental results, cellular phenotypes, or potential side effects in a clinical setting.[6][9] It's important to note that off-target effects are a common characteristic of small molecule inhibitors.[7]
Q3: Has the off-target profile of Avotaciclib been published?
As of the latest information available, a detailed public kinase selectivity profile for Avotaciclib (BEY1107) has not been widely published. Therefore, researchers should be mindful of the potential for off-target activities in their experiments.
Q4: Why is it important to consider potential off-target effects in my experiments?
Understanding the potential off-target effects of Avotaciclib is crucial for several reasons:
-
Understanding unexpected phenotypes: If you observe a cellular effect that is not consistent with known CDK1 function, it might be mediated by an off-target interaction.
-
Predicting potential toxicities: In a drug development context, identifying off-target activities early can help in predicting and mitigating potential adverse effects.[10]
-
Discovering new therapeutic applications: Sometimes, an off-target effect can represent a new therapeutic opportunity for the compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments with Avotaciclib where you suspect off-target effects might be influencing your results.
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Action |
| Unexpected cellular phenotype not consistent with CDK1 inhibition. | Avotaciclib may be inhibiting one or more other kinases that are involved in the observed pathway. | 1. Perform a literature search for the observed phenotype and see which signaling pathways are implicated. 2. Use a structurally different CDK1 inhibitor to see if the phenotype is recapitulated. 3. Employ genetic approaches (e.g., siRNA or CRISPR/Cas9) to specifically knock down CDK1 and compare the phenotype to that induced by Avotaciclib. |
| Discrepancy between in vitro kinase assay results and cellular assay results. | 1. Avotaciclib may have different potency against its target in a cellular environment due to factors like cell permeability or metabolism. 2. Off-target effects in the cellular context might be contributing to the overall phenotype, masking the on-target effect. | 1. Confirm target engagement in cells using techniques like Western blotting to check the phosphorylation status of known CDK1 substrates. 2. Consider performing a cellular thermal shift assay (CETSA) to verify target binding in intact cells. |
| Toxicity or cell death at concentrations expected to be specific for CDK1. | Avotaciclib could be inhibiting other essential kinases, leading to off-target toxicity. | 1. Perform a dose-response curve with a finer titration of concentrations to determine the precise IC50 for the observed toxicity. 2. Compare the toxicity profile with that of other CDK inhibitors. 3. If possible, perform a kinome-wide selectivity profiling to identify potential off-target kinases. |
Data Presentation: Kinase Selectivity Profile of Avotaciclib
While a specific kinase selectivity profile for Avotaciclib is not publicly available, researchers can perform their own kinase profiling assays. The following table provides a template for summarizing the results of such an experiment.
| Kinase Target | Avotaciclib IC50 (nM) | Fold Selectivity vs. CDK1 | Potential Biological Implication |
| CDK1 (On-Target) | e.g., 5 | 1 | Cell cycle arrest at G2/M phase. |
| CDK2 | Hypothetical Value | Calculate | Potential for effects on G1/S phase transition. |
| Aurora Kinase A | Hypothetical Value | Calculate | Possible mitotic defects independent of CDK1. |
| VEGFR2 | Hypothetical Value | Calculate | Potential anti-angiogenic effects. |
| ...other kinases | ... | ... | ... |
Experimental Protocols
1. Kinase Profiling Assay (Biochemical)
This protocol outlines a general approach for determining the selectivity of Avotaciclib against a panel of purified kinases.
-
Objective: To determine the IC50 values of Avotaciclib against a broad range of kinases to identify potential off-targets.
-
Methodology:
-
Reagents: this compound, purified active kinases, appropriate kinase substrates (peptides or proteins), ATP, kinase assay buffer.
-
Procedure: a. Prepare a serial dilution of Avotaciclib in DMSO. b. In a microplate, add the kinase, its substrate, and the kinase assay buffer. c. Add the diluted Avotaciclib to the wells. Include a DMSO-only control. d. Initiate the kinase reaction by adding ATP. e. Incubate for a specified time at the optimal temperature for the kinase. f. Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., phosphorylation-specific antibodies, luminescence-based ATP detection).
-
Data Analysis: a. Plot the percentage of kinase activity against the logarithm of the Avotaciclib concentration. b. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to verify the engagement of Avotaciclib with its target (CDK1) and potential off-targets in a cellular context.
-
Objective: To confirm that Avotaciclib binds to CDK1 and other potential targets in intact cells.
-
Methodology:
-
Reagents: Cells of interest, this compound, lysis buffer, antibodies against CDK1 and suspected off-targets.
-
Procedure: a. Treat cultured cells with Avotaciclib or a vehicle control (DMSO) for a defined period. b. Harvest the cells and resuspend them in a buffer. c. Heat the cell suspensions to a range of different temperatures. d. Cool the samples and lyse the cells to separate soluble and aggregated proteins by centrifugation. e. Analyze the soluble fraction by Western blotting using antibodies for the target protein (CDK1) and any suspected off-target proteins.
-
Data Analysis: a. Drug binding stabilizes the protein, resulting in a higher melting temperature. b. Compare the amount of soluble protein at each temperature between the Avotaciclib-treated and control samples to determine if a thermal shift occurred.
-
Visualizations
Caption: On-target effect of Avotaciclib on the cell cycle.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
Overcoming resistance to Avotaciclib sulfate in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the CDK1 inhibitor, Avotaciclib sulfate (also known as BEY1107).
Section 1: Frequently Asked Questions (FAQs) - Understanding Avotaciclib Resistance
This section addresses common questions regarding the underlying mechanisms of resistance to Avotaciclib.
Q1: What is the primary mechanism of action for Avotaciclib?
Avotaciclib is an orally active, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] CDK1 is a critical kinase that, in complex with Cyclin B, drives the transition of cells from the G2 phase into mitosis (M phase).[2][3] By inhibiting CDK1, Avotaciclib blocks this transition, leading to a G2/M cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1][3]
Q2: My cancer cells are showing reduced sensitivity to Avotaciclib. What are the potential mechanisms of resistance?
While specific resistance mechanisms to Avotaciclib are still under investigation, resistance to CDK inhibitors typically falls into two categories: on-target alterations and bypass mechanisms. Potential mechanisms include:
-
Upregulation of CDK1 Negative Regulators: Kinases such as WEE1 and MYT1 inhibit CDK1 activity.[4] Overexpression of these negative regulators could counteract the inhibitory effect of Avotaciclib, requiring higher concentrations of the drug to achieve the same level of CDK1 inhibition.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby bypassing the G2/M block. Key potential bypass pathways include:
-
CDK2/Cyclin E or Cyclin A Activation: Increased activity of CDK2 can compensate for CDK1 inhibition by phosphorylating key substrates required for cell cycle progression.[5][6][7] Upregulation of Cyclin E is a common mechanism of resistance to various cancer therapies.[8]
-
PI3K/AKT/mTOR Pathway Activation: This is a major survival pathway that is frequently upregulated in response to targeted therapies.[9] Activation of AKT can promote cell survival and proliferation, counteracting the apoptotic effects of Avotaciclib.[10]
-
MAPK Pathway Activation: The MAPK signaling cascade can also promote cell proliferation and has been identified as a mediator of resistance to CDK4/6 inhibitors, a principle that could apply to CDK1 inhibitors as well.[11]
-
-
Evasion of Apoptosis: Since Avotaciclib's efficacy is linked to its ability to induce apoptosis, cells may acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Caspase-3).[2][3][12]
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as ABCB1 (P-glycoprotein), can actively pump Avotaciclib out of the cell, reducing its intracellular concentration and efficacy. This has been observed as a resistance mechanism for other CDK inhibitors.[13]
Q3: Could mutations in the CDK1 gene itself cause resistance?
While theoretically possible, resistance due to mutations in the drug's direct target is less common for CDK inhibitors compared to the activation of bypass pathways. A mutation in the ATP-binding pocket of CDK1 could potentially reduce Avotaciclib's binding affinity. However, researchers should first investigate the more common bypass and survival pathway mechanisms.
Section 2: Troubleshooting Experimental Results
This section provides guidance for common issues encountered during in vitro experiments with Avotaciclib.
Q1: I'm not observing the expected G2/M arrest in my cell line after Avotaciclib treatment. What could be the issue?
-
Possible Cause 1: Sub-optimal Drug Concentration. The IC50 can vary significantly between cell lines. You may need to perform a dose-response curve to determine the optimal concentration for your specific model.
-
Possible Cause 2: Intrinsic Resistance. Your cell line may have pre-existing resistance mechanisms, such as a highly active bypass pathway (e.g., PI3K/AKT) or low CDK1 expression.[4]
-
Possible Cause 3: Incorrect Flow Cytometry Protocol. Cell cycle analysis by flow cytometry requires careful fixation and staining. High flow rates or insufficient staining can lead to poor resolution of cell cycle phases.[14][15] Ensure you are using an optimized protocol and appropriate controls.
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the compound on a known sensitive cell line in parallel to ensure the drug stock is active.
-
Perform Dose-Response: Conduct a cell viability assay (e.g., MTT, CCK-8) across a wide range of Avotaciclib concentrations (e.g., 0.01 µM to 50 µM) to determine the IC50 for your cell line.
-
Check Protein Expression: Use Western blot to confirm the expression of CDK1 in your cell line.
-
Optimize Flow Cytometry: Review your protocol. Ensure proper fixation (e.g., 70% ice-cold ethanol), adequate RNase treatment, and sufficient propidium iodide staining. Run samples at a low flow rate.[15]
-
Q2: My cells initially arrest in G2/M but then seem to resume proliferation after prolonged treatment. Why is this happening?
This phenomenon suggests the development of acquired resistance . Cells that survive the initial treatment may adapt and activate bypass pathways.
-
Possible Cause 1: Activation of CDK2. A subset of cells may upregulate CDK2/Cyclin complexes to overcome the G2/M block.[7][16]
-
Possible Cause 2: Upregulation of Survival Pathways. Surviving cells may have activated pro-survival signaling, such as the PI3K/AKT pathway, allowing them to evade apoptosis.[9][10]
-
Troubleshooting/Investigative Steps:
-
Generate a Resistant Line: Formally generate a resistant cell line using the protocol outlined in Section 4.
-
Analyze Protein Expression: Compare the parental (sensitive) and resistant cell lines via Western blot. Probe for key proteins in bypass pathways: p-AKT, total AKT, CDK2, Cyclin E1, and anti-apoptotic proteins like Bcl-2.[2][10]
-
Consider Combination Therapy: Test the efficacy of combining Avotaciclib with an inhibitor of the suspected bypass pathway (e.g., a PI3K or CDK2 inhibitor).
-
Section 3: Quantitative Data Summary
The following tables summarize quantitative data relevant to CDK inhibitor resistance.
Table 1: Examples of Acquired Resistance to CDK Inhibitors in Cancer Cell Lines
| Cell Line | Drug | Fold Increase in IC50 (Resistant vs. Parental) | Reference |
|---|---|---|---|
| Neuroblastoma Cell Lines | THZ1 (CDK7/12/13 inhibitor) | 20-30x | [13] |
| Prostate Cancer (DU-145) | Paclitaxel | 3-10x (represents a common range for acquired resistance) |[17] |
Note: Data for Avotaciclib is not yet widely published. This table provides examples from other CDK inhibitors and chemotherapies to illustrate common magnitudes of acquired resistance.
Table 2: Potential Protein Expression Changes in Avotaciclib-Resistant Cells
| Protein | Expected Change in Resistant Cells | Rationale | Reference |
|---|---|---|---|
| p-AKT (Ser473) | Increase | Activation of the PI3K/AKT survival pathway. | [9][10] |
| CDK2 | Increase | Compensatory activation to bypass CDK1 block. | [5][7] |
| Cyclin E1 | Increase | Key partner for CDK2; promotes G1/S transition and can bypass G2/M arrest. | [8] |
| Bcl-2 | Increase | Inhibition of apoptosis. | [2][3] |
| WEE1/MYT1 | Increase | Negative regulation of CDK1, counteracting Avotaciclib. | [4] |
| ABCB1 | Increase | Increased drug efflux from the cell. |[13] |
Section 4: Key Experimental Protocols
Protocol 1: Generation of Avotaciclib-Resistant Cancer Cell Lines
This protocol is adapted from standard methods for generating drug-resistant cell lines.[13][17][18]
-
Determine Initial Dosing: First, determine the IC50 of Avotaciclib for your parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in a medium containing Avotaciclib at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Incubation: Incubate the cells for 48-72 hours.
-
Recovery: Replace the drug-containing medium with a fresh, drug-free medium and allow the surviving cells to grow until the culture reaches 70-80% confluency.
-
Dose Escalation: Passage the surviving cells and re-expose them to a slightly higher concentration of Avotaciclib (e.g., 1.5x the previous concentration).[17]
-
Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months. The goal is to select for a population of cells that can proliferate in a concentration of Avotaciclib that is significantly higher (e.g., >10-fold IC50) than the parental line.
-
Characterization: Once a resistant population is established, confirm the shift in IC50 using a cell viability assay.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various passages. Maintain a continuous culture in the presence of the high Avotaciclib concentration to preserve the resistant phenotype.
Protocol 2: Assessing Cell Viability and Determining IC50
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1.0 x 10⁴ cells/well) and allow them to adhere overnight.[17][18]
-
Drug Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common range to test is 0.01, 0.1, 0.5, 1, 2, 5, 10, 20, 50 µM. Include a vehicle control (e.g., DMSO) at the same final concentration used in the drug dilutions.[17]
-
Treatment: Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different drug concentrations to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the cell cycle, typically 48 or 72 hours.
-
Viability Assay: Add a viability reagent such as CCK-8 or MTT according to the manufacturer's instructions and measure the absorbance using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a semi-log graph and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
-
Sample Preparation: Grow parental and Avotaciclib-resistant cells to 80% confluency. Treat with Avotaciclib or vehicle for a specified time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, p-AKT, AKT, CDK2, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density relative to a loading control like GAPDH.
Section 5: Visual Guides - Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The aberrant upstream pathway regulations of CDK1 protein were implicated in the proliferation and apoptosis of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CDK1 in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CDK2 to combat drug resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 10. Frontiers | CDK1 may promote breast cancer progression through AKT activation and immune modulation [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Abstract SY19-03: Mechanisms of sensitivity and resistance to CDK2 inhibitors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Avotaciclib sulfate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Avotaciclib sulfate precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation in my cell culture medium after adding this compound. What are the common causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors. The most common causes include:
-
High Compound Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium.
-
Temperature Shifts: Temperature fluctuations, such as moving the medium from a refrigerator to a 37°C incubator, can decrease the solubility of some compounds.
-
pH of the Medium: The pH of the cell culture medium can influence the ionization state and solubility of the compound.
-
Interaction with Media Components: Components within the media, such as salts, proteins, and metals, can interact with this compound, leading to the formation of insoluble complexes.[1][2] Calcium salts are particularly prone to causing precipitation.[2][3]
-
Solvent Shock: The rapid dilution of a high-concentration DMSO stock solution into an aqueous medium can cause the compound to precipitate out of solution.
Q2: How can I determine if the observed precipitate is this compound or something else?
A2: It is crucial to differentiate between compound precipitation and other potential causes of turbidity in the culture medium, such as bacterial or fungal contamination.[2] A simple first step is to examine the culture flask under a microscope. Microbial contamination will typically appear as small, motile organisms (bacteria) or filamentous structures (fungi). Compound precipitation often appears as amorphous or crystalline structures. To confirm if the precipitate is drug-related, you can prepare a cell-free control plate with the same concentration of this compound in the medium and observe if precipitation occurs.
Q3: What is the recommended solvent and stock concentration for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is advisable to prepare a stock solution at a concentration significantly higher (e.g., 1000x) than the final working concentration to minimize the volume of DMSO added to the cell culture. For Avotaciclib trihydrochloride, a similar form of the compound, the solubility in DMSO is noted to be around 4 mg/mL (10.23 mM).[4] Always use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[4]
Troubleshooting Guides
Issue: Precipitate Formation Immediately Upon Addition to Media
This issue is often related to the compound's solubility limit or the dilution method.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Lower the Working Concentration: The most straightforward approach is to test a lower final concentration of this compound in your experiment.
-
Optimize Dilution Technique:
-
Pre-warm: Gently warm both the cell culture medium and the this compound stock solution to 37°C before mixing.[5]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the cell culture medium.
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.
-
Issue: Precipitate Forms Over Time in the Incubator
Precipitation that develops over hours or days can be due to compound instability or interactions with media components at 37°C.
Troubleshooting Workflow
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Evaluate Media Composition: Some basal media have higher concentrations of salts like calcium and phosphate, which can contribute to precipitation.[2][3] If possible, try a different media formulation.
-
Monitor pH: Ensure the pH of your culture medium remains stable within the optimal range (typically 7.2-7.4). CO₂ levels in the incubator can affect media pH.
-
Use Buffered Media: For sensitive experiments, consider using a medium buffered with HEPES in addition to the standard bicarbonate buffering system to maintain a more stable pH.
-
Prepare Fresh Solutions: Due to potential instability in aqueous solutions over time, it is best practice to prepare fresh dilutions of this compound from the DMSO stock immediately before each experiment.
Data Presentation
Table 1: Solubility of Avotaciclib Forms in Common Solvents
| Compound Form | Solvent | Solubility | Source |
| Avotaciclib trihydrochloride | DMSO | 4 mg/mL (10.23 mM) | [4] |
| Avotaciclib trihydrochloride | Ethanol | Insoluble | [4] |
Table 2: Factors Contributing to Drug Precipitation in Cell Culture Media
| Factor | Description | Potential Solution |
| Temperature | Rapid temperature changes can decrease solubility. | Pre-warm media and stock solutions to 37°C. |
| pH | Suboptimal pH can alter compound ionization and solubility. | Ensure proper incubator CO₂ levels; use buffered media. |
| High Salt Concentration | High levels of salts like CaCl₂ and MgSO₄ can form precipitates. | Test different media formulations; dissolve salts separately.[2][3] |
| High Drug Concentration | Exceeding the solubility limit of the compound in the media. | Perform a dose-response curve to find the optimal soluble concentration. |
| Evaporation | Water loss can increase the concentration of all media components. | Ensure proper humidification of the incubator.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in fresh, anhydrous DMSO to a stock concentration of 10 mM.
-
If dissolution is slow, gentle warming to 37°C or brief sonication can be applied.[5][6]
-
Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[6][7]
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute that 1:10 to get the final 10 µM solution.
-
Add the final dilution to your cell culture plates.
-
Signaling Pathway
Avotaciclib is an inhibitor of Cyclin-Dependent Kinase 1 (CDK1)[6][7][8][9], but as a CDK inhibitor, its mechanism is related to the broader family of CDK inhibitors, including CDK4/6 inhibitors, which are crucial for cell cycle regulation. The following diagram illustrates the general pathway affected by CDK inhibitors.
Caption: Simplified cell cycle regulation pathway targeted by CDK inhibitors.
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Avotaciclib hydrochloride | CDK | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results from Avotaciclib experiments
Welcome to the technical support center for Avotaciclib. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting results from experiments involving the CDK1 inhibitor, Avotaciclib (also known as BEY1107).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Avotaciclib?
A1: Avotaciclib is an orally bioavailable, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1] By targeting and inhibiting CDK1, Avotaciclib disrupts the cell cycle, leading to cell cycle arrest, primarily at the G2/M transition, and the induction of apoptosis.[1] CDK1 is a crucial kinase that regulates cell division and proliferation and is often overexpressed in tumor cells.[1]
Q2: What is the expected cellular phenotype after treating cancer cells with Avotaciclib?
A2: The primary expected phenotype is a significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle. This can be observed through methods like flow cytometry analysis of DNA content.[2] Following G2/M arrest, a subsequent increase in apoptosis (programmed cell death) is anticipated.
Q3: My cells are not showing the expected G2/M arrest after Avotaciclib treatment. What could be the reason?
A3: Several factors could contribute to this. First, ensure the correct concentration of Avotaciclib is used, as the effective concentration can be cell-line specific. We recommend performing a dose-response curve to determine the optimal concentration for your cell line. Second, confirm the viability of your Avotaciclib stock solution; improper storage can lead to degradation. Lastly, consider the doubling time of your cell line; the effects of a cell cycle inhibitor may be more pronounced after a longer incubation period.
Q4: I am observing a high level of cell death that doesn't seem to correlate with G2/M arrest. What could be happening?
A4: While Avotaciclib's primary mechanism involves G2/M arrest leading to apoptosis, significant cell death without a clear G2/M block could indicate off-target effects, especially at higher concentrations. It is also possible that in certain cellular contexts, CDK1 inhibition rapidly induces apoptosis, bypassing a prolonged G2/M arrest. We recommend performing a comprehensive dose-response and time-course experiment to dissect these possibilities.
Q5: Are there known resistance mechanisms to CDK1 inhibitors like Avotaciclib?
A5: While specific resistance mechanisms to Avotaciclib are still under investigation, resistance to kinase inhibitors, in general, can arise from several factors. These may include mutations in the drug target (CDK1), upregulation of bypass signaling pathways that compensate for CDK1 inhibition, or increased drug efflux from the cells.
Troubleshooting Guides
This section provides guidance on how to interpret and troubleshoot unexpected experimental results.
Issue 1: Inconsistent IC50/EC50 Values
Observed Problem: High variability in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of Avotaciclib across repeat experiments.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[3] |
| Variations in Drug Preparation | Prepare fresh dilutions of Avotaciclib from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage number range for all experiments. |
| Assay Endpoint Timing | The IC50 value can be time-dependent.[4] Standardize the incubation time with Avotaciclib across all experiments. |
| Solubility Issues | Avotaciclib is soluble in DMSO.[5] Ensure the final DMSO concentration is consistent and non-toxic to the cells across all wells. Use fresh DMSO as it can absorb moisture, which may reduce solubility.[5] |
Quantitative Data Summary:
The following table summarizes reported EC50 values for Avotaciclib in various radiotherapy-resistant non-small cell lung cancer cell lines after 48 hours of treatment.
| Cell Line | EC50 (µM) |
| H1437R | 0.918[6] |
| H1568R | 0.580[6] |
| H1703R | 0.735[6] |
| H1869R | 0.662[6] |
Issue 2: Unexpected Cell Cycle Profiles
Observed Problem: Instead of a clear G2/M arrest, you observe an increased sub-G1 peak, polyploidy, or no significant change in the cell cycle distribution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Drug Concentration | Very high concentrations of Avotaciclib may induce rapid apoptosis, leading to an increased sub-G1 peak (indicative of fragmented DNA). Perform a dose-response experiment to identify a concentration that induces G2/M arrest without immediate, overwhelming toxicity. |
| Mitotic Slippage | Partial inhibition of CDK1 can lead to defects in mitosis, such as improper chromosome segregation, which can result in polyploidy.[7] This may be dose-dependent. |
| Cell Line Specific Effects | The cellular response to CDK1 inhibition can be context-dependent. Some cell lines may be inherently resistant or respond atypically. |
| Flow Cytometry Gating Strategy | Ensure your gating strategy for cell cycle analysis is appropriate and consistent. |
Issue 3: Low or No Apoptosis Detected
Observed Problem: Despite observing a G2/M arrest, there is no significant increase in apoptotic cells as measured by Annexin V/PI staining.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | Apoptosis may occur downstream of cell cycle arrest. Perform a time-course experiment to assess apoptosis at later time points after the initial G2/M block. |
| Apoptosis Assay Protocol | Ensure the apoptosis assay is performed correctly. For Annexin V staining, use a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine is calcium-dependent.[8] |
| Cell Detachment | Apoptotic cells may detach. When preparing samples for flow cytometry, be sure to collect both the adherent and floating cells.[9] |
| Induction of Senescence | In some cases, cell cycle arrest can lead to cellular senescence rather than apoptosis. Consider assays for senescence markers like SA-β-gal staining. |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is adapted for determining the cytotoxic effects of Avotaciclib.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Drug Treatment: Prepare serial dilutions of Avotaciclib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved.[10]
-
CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[3][10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Avotaciclib for the appropriate duration.
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[8] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the procedure for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Treat cells with Avotaciclib as described for the apoptosis assay. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Partial inhibition of Cdk1 in G2 phase overrides the SAC and decouples mitotic events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Avotaciclib Sulfate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing potential toxicities of Avotaciclib sulfate in animal studies.
Disclaimer: this compound is a selective Cyclin-Dependent Kinase 1 (CDK1) inhibitor.[1][2][3] As of the latest available information, detailed public data on the specific toxicities of this compound in animal studies is limited. The guidance provided here is based on the known toxicities of the broader class of CDK inhibitors and general principles of preclinical toxicology. Researchers should always refer to their specific study protocols and institutional guidelines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Hematological Abnormalities (e.g., Neutropenia)
Question: We are observing a significant drop in neutrophil counts in our rodent models following administration of this compound. How can we manage this?
Answer:
Neutropenia is a common toxicity associated with CDK inhibitors due to their effect on the proliferation of hematopoietic progenitor cells.[4] Management strategies include:
-
Dose and Schedule Modification:
-
Dose Reduction: If severe neutropenia (e.g., Grade 3 or 4) is observed, a dose reduction of 20-50% may be necessary for subsequent cycles.
-
Dosing Holiday: Introducing a "drug holiday" or intermittent dosing schedule (e.g., 5 days on, 2 days off) can allow for the recovery of neutrophil counts.
-
-
Supportive Care:
-
Prophylactic Antibiotics: For animals with severe neutropenia, prophylactic broad-spectrum antibiotics may be considered to prevent opportunistic infections.[5]
-
Aseptic Technique: Maintain strict aseptic technique during all procedures to minimize the risk of infection in immunocompromised animals.
-
Enhanced Monitoring: Increase the frequency of animal health checks to twice daily to quickly identify signs of infection (e.g., lethargy, piloerection, hunched posture).[6]
-
-
Therapeutic Intervention:
-
Granulocyte Colony-Stimulating Factor (G-CSF): In some cases, administration of G-CSF can be used to stimulate neutrophil production. The dose and schedule should be determined based on the specific animal model and study design.
-
Experimental Workflow for Managing Suspected Hematological Toxicity
Caption: Workflow for managing suspected hematological toxicity.
Issue 2: Gastrointestinal Distress (e.g., Diarrhea)
Question: Our animals are experiencing diarrhea and weight loss after treatment with this compound. What steps should we take?
Answer:
Gastrointestinal toxicity, particularly diarrhea, is a known side effect of some kinase inhibitors.[7][8][9][10][11] This can be due to effects on the rapidly dividing cells of the intestinal epithelium.
-
Supportive Care:
-
Hydration: Ensure animals have free access to water. In cases of severe diarrhea, subcutaneous or intraperitoneal administration of fluids (e.g., sterile saline) may be necessary to prevent dehydration.
-
Dietary Modification: Provide a highly palatable and easily digestible diet. Wet mash or gel-based diets can help with hydration and caloric intake.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications like loperamide should be considered carefully and in consultation with a veterinarian, as they can have confounding effects on the study.
-
-
Dose Adjustment:
-
Similar to hematological toxicity, a dose reduction or change in the dosing schedule may alleviate gastrointestinal side effects.
-
-
Monitoring:
-
Body Weight: Monitor body weight daily. A weight loss of more than 15-20% from baseline is often a humane endpoint.[6]
-
Fecal Scoring: Implement a fecal scoring system to quantitatively assess the severity of diarrhea.
-
Quantitative Data on CDK Inhibitor-Associated Toxicities (from literature on CDK4/6 inhibitors)
| Toxicity | Animal Model | Compound | Dose | Observation |
| Hematological | Rat | Palbociclib | 10, 30, 100 mg/kg/day | Dose-dependent decrease in neutrophils and lymphocytes. |
| Dog | Palbociclib | 3, 10, 30 mg/kg/day | Myelosuppression, lymphoid depletion in thymus, spleen, and lymph nodes. | |
| Gastrointestinal | Rat | Abemaciclib | 30, 60, 120 mg/kg/day | Diarrhea, crypt cell proliferation, loss of goblet cells.[12][13] |
| Rat | Palbociclib | Up to 100 mg/kg/day | No significant intestinal toxicity observed.[12][13] | |
| Reproductive (Male) | Rat, Rabbit | Palbociclib | ≥30 mg/kg/day (Rat) | Seminiferous tubule degeneration, lower sperm density and motility.[14] |
Note: This data is for CDK4/6 inhibitors and may not be directly representative of this compound's toxicity profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might this relate to its toxicity profile?
A1: this compound is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][13] CDK1 is a key regulator of the cell cycle, particularly the G2/M transition.[4][15][16][17] By inhibiting CDK1, Avotaciclib blocks cell division.[2][3] This anti-proliferative effect is the basis of its anti-cancer activity but can also affect normal, rapidly dividing tissues in the body, leading to potential on-target toxicities. Tissues with high cell turnover, such as the bone marrow (hematopoietic cells), gastrointestinal tract epithelium, and hair follicles, are most likely to be affected.
CDK1 Signaling Pathway in Cell Cycle Progression
Caption: this compound inhibits CDK1, preventing the formation of active MPF and halting cell cycle progression at the G2/M checkpoint.
Q2: What are the recommended starting points for a dose-range finding study in mice or rats?
A2: Without specific preclinical data for this compound, a standard approach is recommended. Start with a wide dose range, for example, 1, 10, and 100 mg/kg, administered orally once daily. This should be a small pilot study with a few animals per group. Monitor for acute toxicity and clinical signs for 7-14 days. Based on the outcome (e.g., mortality, significant weight loss, severe clinical signs), the dose range for a larger Maximum Tolerated Dose (MTD) study can be refined.
Q3: How should we monitor for potential hepatotoxicity?
A3: While not the most common toxicity for all CDK inhibitors, it is prudent to monitor for liver effects.[18][19][20][21][22]
-
Blood Chemistry: At baseline and at the end of the study (or at regular intervals for longer studies), collect blood samples to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: At necropsy, collect liver tissue for histopathological examination to look for signs of cellular damage, necrosis, or inflammation.
Q4: What are the key parameters to include in a daily health monitoring checklist for animals treated with this compound?
A4: A daily health monitoring checklist should include:
-
General Appearance: Posture, grooming, activity level.
-
Body Weight: Measured daily.
-
Food and Water Intake: Can be estimated by visual inspection or measured.
-
Fecal and Urine Output: Note any changes, such as diarrhea or anuria.
-
Clinical Signs: Piloerection, hunched posture, lethargy, labored breathing, etc.
-
Injection Site: If applicable, check for any signs of irritation.
All observations should be recorded systematically for each animal.[6][23][24]
Experimental Protocols
Protocol 1: Dose-Range Finding Study in Mice
Objective: To determine a range of doses of this compound that are tolerated in mice and to identify a potential Maximum Tolerated Dose (MTD).
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in sterile water)
-
6 to 8-week-old mice (e.g., C57BL/6 or BALB/c), n=3 per group
-
Standard animal housing and husbandry supplies
-
Oral gavage needles
-
Weighing scale
Methodology:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.
-
Group Assignment: Randomly assign animals to dose groups (e.g., Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg).
-
Formulation: Prepare fresh formulations of this compound in the vehicle at the required concentrations.
-
Administration: Administer the assigned dose or vehicle orally via gavage once daily for 14 consecutive days.
-
Monitoring:
-
Record body weights and clinical signs daily.
-
Observe animals for any signs of toxicity for at least 4 hours post-dosing and then again at the end of the day.
-
-
Endpoints:
-
The primary endpoint is the identification of doses that cause no more than 10% body weight loss and no mortality or severe morbidity.
-
At the end of the 14-day period, animals may be euthanized for blood collection (for CBC and clinical chemistry) and tissue collection for histopathology.
-
Protocol 2: Comprehensive Toxicity Monitoring Plan
Objective: To systematically monitor for and document potential toxicities of this compound in a definitive efficacy or toxicology study.
Materials:
-
As per the primary study protocol.
-
Equipment for blood collection and processing.
-
Clinical pathology laboratory for sample analysis.
Methodology:
-
Baseline Data: Before the first dose, collect baseline data for all animals, including body weight and a blood sample for a complete blood count (CBC) and serum chemistry panel.
-
Daily Monitoring:
-
Perform daily health checks as described in FAQ Q4.
-
Record all observations in a study logbook.
-
-
Weekly Monitoring:
-
Record body weights at least twice weekly.
-
Collect a small blood sample (e.g., via tail vein) for CBC analysis to monitor for hematological changes, particularly at the expected nadir (typically 5-10 days after the start of a dosing cycle).[5]
-
-
End-of-Study Analysis:
-
At the termination of the study, perform a complete necropsy.
-
Collect blood for a final CBC and serum chemistry panel.
-
Collect and preserve key organs (liver, spleen, thymus, bone marrow, gastrointestinal tract, etc.) in 10% neutral buffered formalin for histopathological evaluation.
-
-
Data Analysis:
-
Compare data from treated groups to the vehicle control group.
-
Analyze changes in body weight, hematological parameters, clinical chemistry values, and histopathological findings to characterize the toxicity profile of this compound under the tested conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 6. staff.flinders.edu.au [staff.flinders.edu.au]
- 7. JCI Insight - Intestinal epithelial potassium channels and CFTR chloride channels activated in ErbB tyrosine kinase inhibitor diarrhea [insight.jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of TKI-induced diarrhea in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A preclinical platform for assessing antitumor effects and systemic toxicities of cancer drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Reproductive and developmental toxicity assessment of palbociclib, a CDK4/6 inhibitor, in Sprague-Dawley rats and New Zealand White rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CDK1 General Information | Sino Biological [sinobiological.com]
- 16. Role of Cyclin-Dependent Kinase 1 in Translational Regulation in the M-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gene - CDK1 [maayanlab.cloud]
- 18. researchgate.net [researchgate.net]
- 19. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of animal experimental models of toxic liver injury in the context of their potential application as preclinical models for cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Do preclinical testing strategies help predict human hepatotoxic potentials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Veterinary Care - Laboratory Animal Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Health monitoring [norecopa.no]
Avotaciclib sulfate degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and troubleshooting of potential degradation issues related to Avotaciclib sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light, and under a nitrogen atmosphere.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is crucial to protect these solutions from light and moisture.[2][3] To prevent the effects of hygroscopic solvents like DMSO, it is recommended to use newly opened solvent and prepare solutions in a low-humidity environment.
Q3: I am seeing unexpected or inconsistent results in my cell-based assays. Could this compound degradation be a factor?
A3: Yes, degradation of this compound can lead to a decrease in its effective concentration and the formation of impurities with potentially different biological activities, leading to inconsistent assay results. It is crucial to follow proper storage and handling procedures. If you suspect degradation, preparing a fresh stock solution is recommended.
Q4: What are the likely causes of this compound degradation?
A4: While specific degradation pathways for this compound are not extensively published, based on its chemical class and general knowledge of similar kinase inhibitors, likely causes of degradation include exposure to light (photodegradation), reaction with oxygen (oxidation), and hydrolysis in aqueous solutions, especially under non-neutral pH conditions.[4][5]
Q5: How can I detect degradation of this compound in my samples?
A5: The most common method to detect and quantify degradation products is through stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[6][7][8][9] These methods can separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can then be used to identify the structure of these degradation products.[4][5]
Troubleshooting Guide
This guide provides systematic steps to identify and resolve potential issues with this compound stability in your experiments.
Issue 1: Reduced or Inconsistent Potency in Biological Assays
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from solid material. Compare the activity of the new stock to the old one. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Always store at -80°C for long-term use.[2] |
| Photodegradation | Review experimental workflow to identify any steps where the compound is exposed to light for extended periods. | Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil.[1][2][3] |
| Oxidative degradation | If not already doing so, prepare solutions with degassed solvents and consider storing under an inert gas like nitrogen or argon. | Use freshly opened, high-purity solvents. For long-term storage of solid, ensure the container is flushed with nitrogen.[1] |
| Hydrolytic degradation in assay media | Assess the pH of your cell culture media or assay buffer. Extreme pH values can accelerate hydrolysis. | Ensure the pH of your experimental solutions is maintained within a stable range, typically close to physiological pH (7.2-7.4). |
Issue 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC/LC-MS)
| Potential Cause | Troubleshooting Step | Preventative Measure |
| Forced degradation during sample preparation | Analyze a freshly prepared sample versus one that has been stored or processed under your typical conditions to see if new peaks appear over time. | Minimize the time between sample preparation and analysis. Keep samples in an autosampler cooled to 4°C if possible.[2][3] |
| Contamination | Analyze a blank (solvent only) injection to rule out contamination from the solvent or system. | Use high-purity solvents and clean laboratory ware. |
| Inherent instability under specific conditions | Perform a forced degradation study (see Experimental Protocols section) to systematically identify conditions (pH, light, oxidation, heat) that cause degradation. | Based on forced degradation results, modify handling and storage procedures to avoid conditions that promote instability. |
Summary of Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term | Protect from light, store under nitrogen.[1] |
| In Solvent | -80°C | Up to 6 months | Protect from light, seal tightly to prevent moisture uptake.[1][2][3] |
| In Solvent | -20°C | Up to 1 month | Protect from light, seal tightly to prevent moisture uptake.[1][2][3] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and products of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UHPLC system with UV detector
-
LC-MS system for peak identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.
-
Identify and characterize the degradation products using LC-MS by comparing the mass spectra of the new peaks with the parent compound.
-
Visualizations
Caption: Factors contributing to this compound degradation and preventative measures.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of stability-indicating assay method and liquid chromatography-quadrupole-time-of-flight mass spectrometry-based structural characterization of the forced degradation products of alpelisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS : Oriental Journal of Chemistry [orientjchem.org]
Adjusting Avotaciclib sulfate incubation time for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Avotaciclib sulfate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3] By inhibiting CDK1, Avotaciclib disrupts the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in tumor cells.[4][5] CDK1 is a key regulator of cell division and is often overexpressed in cancer cells, making it a target for anti-cancer therapies.[4][5]
Q2: In which cancer types has Avotaciclib been studied?
Avotaciclib has been investigated in the context of several cancers, including pancreatic cancer, lung cancer, metastatic colorectal cancer, and ovarian cancer.[1][2][6][7]
Q3: What is a typical incubation time for this compound in cell culture experiments?
Based on available research, a 48-hour incubation period has been used to determine the EC50 values in non-small cell lung cancer cell lines.[2] In another study involving ovarian cancer cells, a 48-hour incubation was also utilized.[7] However, the optimal incubation time can vary significantly depending on the cell line, experimental endpoint, and the concentration of this compound used. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.
Troubleshooting Guide: Optimizing Incubation Time
Issue: I am not observing the expected effect of this compound on my cells.
This could be due to a suboptimal incubation time. The following guide will help you establish the ideal duration for your experiment.
Step 1: Initial Time-Course Experiment
To determine the optimal incubation time, it is crucial to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at different time points.
Recommended Time Points: 6, 12, 24, 48, and 72 hours.
Rationale:
-
Early time points (6-12 hours): Useful for detecting early effects on signaling pathways (e.g., phosphorylation of CDK1 substrates).
-
Intermediate time points (24-48 hours): Often sufficient to observe effects on cell cycle distribution and the onset of apoptosis.[2][7]
-
Late time points (72 hours): May be necessary to observe significant effects on cell viability and proliferation.
Step 2: Assess Relevant Biological Endpoints
The optimal incubation time is dependent on the biological question you are asking. Below are key endpoints to assess at each time point of your experiment.
| Biological Endpoint | Recommended Assay | Purpose |
| Target Engagement | Western Blot for p-CDK1 substrates | To confirm that Avotaciclib is inhibiting its target within the cell. |
| Cell Cycle Arrest | Flow Cytometry (Propidium Iodide Staining) | To determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). |
| Apoptosis | Flow Cytometry (Annexin V/PI Staining) | To quantify the percentage of apoptotic and necrotic cells. |
| Cell Viability | MTT, MTS, or CellTiter-Glo Assay | To measure the metabolic activity of the cells as an indicator of viability. |
| Cell Proliferation | Cell Counting or Crystal Violet Staining | To directly measure the number of cells over time. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed your cells in multiple plates (e.g., 6-well or 96-well plates) at a density that will not lead to over-confluence at the final time point (e.g., 72 hours).
-
Treatment: The following day, treat the cells with your desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 6, 12, 24, 48, and 72 hours.
-
Harvesting and Analysis: At each time point, harvest a set of plates and perform the desired assays (e.g., Western Blot, Flow Cytometry, MTT assay).
-
Data Analysis: Plot the results for each assay as a function of time. The optimal incubation time will be the point at which you observe the desired biological effect.
Protocol 2: Western Blot for CDK1 Target Engagement
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a known CDK1 substrate (e.g., p-Lamin A/C) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
Data Presentation
Table 1: Example Data from a Time-Course Experiment
| Incubation Time (hours) | % G2/M Arrest (Flow Cytometry) | % Apoptosis (Annexin V/PI) | % Cell Viability (MTT Assay) |
| 0 | 15% | 5% | 100% |
| 6 | 20% | 8% | 95% |
| 12 | 35% | 15% | 88% |
| 24 | 60% | 30% | 70% |
| 48 | 75% | 55% | 45% |
| 72 | 70% | 65% | 30% |
Note: This is example data and will vary depending on the cell line and experimental conditions.
Table 2: Published EC50 Values for Avotaciclib (48-hour incubation)
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| H1437R | Non-Small Cell Lung Cancer | 0.918 | [2] |
| H1568R | Non-Small Cell Lung Cancer | 0.580 | [2] |
| H1703R | Non-Small Cell Lung Cancer | 0.735 | [2] |
| H1869R | Non-Small Cell Lung Cancer | 0.662 | [2] |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Avotaciclib Sulfate: A Comparative In Vitro Analysis Against Other CDK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Avotaciclib sulfate with other notable Cyclin-dependent kinase 1 (CDK1) inhibitors, RO-3306 and Flavopiridol. The information is compiled from various studies to offer a comprehensive overview of their biochemical potency and cellular activity, supported by experimental data and methodologies.
Introduction to CDK1 Inhibition
Cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, plays a crucial role in the G2/M transition and the initiation of mitosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. CDK1 inhibitors aim to arrest the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Avotaciclib (also known as BPI-16350 or BEY1107) is an orally active CDK1 inhibitor that has shown potential in preclinical studies for various cancers, including pancreatic and lung cancer.[1][2] This guide will compare its in vitro performance against two other well-characterized CDK1 inhibitors, RO-3306 and Flavopiridol.
Biochemical Potency: A Head-to-Head Look
A direct comparison of the biochemical potency of CDK1 inhibitors is crucial for understanding their intrinsic activity against the target enzyme. This is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in in vitro kinase assays. While a head-to-head study directly comparing Avotaciclib, RO-3306, and Flavopiridol under identical assay conditions is not publicly available, data from separate studies provide valuable insights.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| This compound | CDK1 | Data not available | In vitro kinase assay | - |
| RO-3306 | CDK1/cyclin B1 | Ki: 35 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [3][4] |
| Flavopiridol | CDK1 | IC50: ~30-40 nM | In vitro kinase assay | [5][6] |
Note: The absence of a publicly available IC50 or Ki value for Avotaciclib from a biochemical CDK1 kinase assay is a significant limitation for a direct potency comparison.
Cellular Activity: Inhibiting Cancer Cell Growth
The efficacy of a CDK1 inhibitor in a cellular context is a critical indicator of its potential therapeutic value. This is often assessed by measuring the half-maximal effective concentration (EC50) or IC50 in cell viability or proliferation assays using various cancer cell lines.
| Inhibitor | Cell Line | IC50 / EC50 | Assay Type | Reference |
| This compound | H1437R (NSCLC) | EC50: 0.918 µM | Not specified | |
| H1568R (NSCLC) | EC50: 0.580 µM | Not specified | ||
| H1703R (NSCLC) | EC50: 0.735 µM | Not specified | ||
| H1869R (NSCLC) | EC50: 0.662 µM | Not specified | ||
| RO-3306 | SKOV3 (Ovarian) | IC50: 16.92 µM | MTT Assay | [7] |
| HEY (Ovarian) | IC50: 10.15 µM | MTT Assay | [7] | |
| PA-1 (Ovarian) | IC50: 7.24 µM | MTT Assay | [7] | |
| OVCAR5 (Ovarian) | IC50: 8.74 µM | MTT Assay | [7] | |
| IGROV1 (Ovarian) | IC50: 13.89 µM | MTT Assay | [7] | |
| Flavopiridol | HN4 (HNSCC) | IC50: 65.2 nM | [3H]thymidine incorporation | [8] |
| HN8 (HNSCC) | IC50: 42.9 nM | [3H]thymidine incorporation | [8] | |
| HN12 (HNSCC) | IC50: 72.8 nM | [3H]thymidine incorporation | [8] | |
| HN30 (HNSCC) | IC50: 82.7 nM | [3H]thymidine incorporation | [8] |
Note: Direct comparison of cellular activity is challenging due to the use of different cell lines and assay methods across studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro CDK1 Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the biochemical potency of CDK1 inhibitors.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against CDK1/cyclin B1 activity.
Materials:
-
Recombinant human CDK1/cyclin B1 enzyme
-
Histone H1 as a substrate[9]
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
Test inhibitors (this compound, RO-3306, Flavopiridol)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a 384-well plate, add the diluted inhibitors.
-
Add the CDK1/cyclin B1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the Histone H1 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which involves a luminescence-based readout.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Cell Viability Assay (MTT Assay Protocol)
This protocol describes a common method for assessing the effect of CDK1 inhibitors on cancer cell viability.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SKOV3 ovarian cancer cells)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors and incubate for a specified period (e.g., 72 hours).[7]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10][11]
Visualizing Cellular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the CDK1 signaling pathway, the experimental workflow for an in vitro kinase assay, and the workflow for a cell viability assay.
Caption: CDK1 Signaling Pathway and Inhibition.
Caption: In Vitro Kinase Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin‐dependent kinase 1 inhibitor RO‐3306 enhances p53‐mediated Bax activation and mitochondrial apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Combination Therapy of Avotaciclib Sulfate and Paclitaxel: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of combining avotaciclib sulfate with paclitaxel. Due to the absence of direct clinical or preclinical studies on this specific combination, this guide synthesizes existing data on their individual mechanisms and the efficacy of similar drug combinations to build a rationale for further investigation.
Executive Summary
Avotaciclib, a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1), has the potential to induce cell cycle arrest and apoptosis in cancer cells[1][2][3][4][5]. Paclitaxel, a well-established chemotherapeutic agent, functions by stabilizing microtubules, leading to mitotic arrest and subsequent cell death[6][7][8][9][10]. The distinct mechanisms of action of these two agents provide a strong rationale for their combined use to achieve synergistic anti-tumor effects. While direct efficacy data for the avotaciclib-paclitaxel combination is not yet available, studies on other CDK inhibitors combined with paclitaxel suggest a potential for enhanced therapeutic benefit. This guide will delve into the mechanistic basis for this combination, present available data from related studies, and propose experimental approaches to evaluate its efficacy.
Mechanism of Action and Rationale for Combination
Avotaciclib: As a selective CDK1 inhibitor, avotaciclib targets a key regulator of the cell cycle, particularly the G2/M transition. By inhibiting CDK1, avotaciclib can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor cell proliferation[1][2][3].
Paclitaxel: Paclitaxel's primary mechanism involves the stabilization of microtubules, which are crucial for the formation of the mitotic spindle during cell division. This stabilization disrupts the dynamic nature of microtubules, leading to a prolonged mitotic block and ultimately, apoptosis[6][7][8][9][10]. Interestingly, some studies suggest that paclitaxel's effects may also involve the activation of CDK1[6][7].
Synergistic Potential: The combination of a CDK1 inhibitor like avotaciclib with a microtubule-stabilizing agent like paclitaxel could offer a multi-pronged attack on cancer cells. By targeting two distinct but critical phases of cell division, this combination could potentially overcome resistance mechanisms and lead to a more profound and durable anti-tumor response. For instance, cells that might escape paclitaxel-induced mitotic arrest could be susceptible to apoptosis induced by CDK1 inhibition.
A preclinical study on paclitaxel-resistant ovarian cancer cells provides indirect support for this concept. In this study, the combination of paclitaxel and duloxetine induced apoptotic cell death, an effect that was notably blocked by avotaciclib[2]. This finding highlights the intricate relationship between CDK1 activity and paclitaxel sensitivity and suggests that modulating CDK1 activity could be a viable strategy to enhance paclitaxel's efficacy.
Signaling Pathway and Experimental Workflow
To visualize the interplay between avotaciclib and paclitaxel, the following diagrams illustrate their respective signaling pathways and a proposed experimental workflow for evaluating their combined efficacy.
Caption: Interaction of Paclitaxel and Avotaciclib Signaling Pathways.
Caption: Proposed Experimental Workflow for Efficacy Evaluation.
Comparative Efficacy Data (Hypothetical and from Related Studies)
As no direct comparative data for avotaciclib in combination with paclitaxel exists, the following table presents data from a study of a different CDK inhibitor, abemaciclib (a CDK4/6 inhibitor), in combination with paclitaxel for tumors with CDK4/6 pathway genomic alterations[4][10]. This is intended to provide a framework for the type of data that should be generated for the avotaciclib-paclitaxel combination.
| Efficacy Endpoint | Abemaciclib + Paclitaxel[4][10] |
| Overall Response Rate (ORR) | 7.4% |
| Clinical Benefit Rate (CBR) | 66.7% |
| Median Progression-Free Survival (PFS) | 3.5 months |
| Median Overall Survival (OS) | 9.9 months |
Experimental Protocols
To guide future research, detailed methodologies for key experiments are outlined below. These protocols are based on standard laboratory procedures and can be adapted to specific cancer models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of avotaciclib, paclitaxel, and their combination for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Alternative and Complementary Therapies
While the combination of avotaciclib and paclitaxel holds promise, it is important to consider other therapeutic strategies. Alternatives to paclitaxel include other taxanes like docetaxel and cabazitaxel, as well as non-taxane microtubule-stabilizing agents such as ixabepilone[11]. Furthermore, the combination of paclitaxel with other targeted therapies, such as PARP inhibitors or anti-angiogenic agents, has shown efficacy in certain cancer types[12]. For CDK inhibition, other CDK inhibitors like palbociclib, ribociclib, and abemaciclib (CDK4/6 inhibitors) are already in clinical use for specific indications and have been explored in combination with paclitaxel[3][5][13][14].
Conclusion and Future Directions
The combination of this compound and paclitaxel represents a rational and promising therapeutic strategy that warrants further investigation. The distinct and complementary mechanisms of action of these two agents suggest the potential for synergistic anti-tumor activity. The immediate next step is to conduct preclinical studies to evaluate the efficacy and safety of this combination in various cancer models. These studies should aim to establish optimal dosing schedules and identify potential biomarkers of response. Positive preclinical findings would provide a strong foundation for advancing this combination into clinical trials, potentially offering a new and effective treatment option for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 4. An open-label, phase IB/II study of abemaciclib with paclitaxel for tumors with CDK4/6 pathway genomic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel induces apoptosis through activation of nuclear protein kinase C-δ and subsequent activation of Golgi associated Cdk1 in human hormone refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paclitaxel inhibits proliferation by negatively regulating Cdk1-cell cycle axis in rat airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin A-associated kinase activity is needed for paclitaxel sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An open-label, phase IB/II study of abemaciclib with paclitaxel for tumors with CDK4/6 pathway genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palbociclib as an Antitumor Drug: A License to Kill - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Tumor Effects: A Comparative Look at Avotaciclib and CDK4/6 Inhibitors In Vivo
In the landscape of targeted cancer therapies, cyclin-dependent kinase (CDK) inhibitors have emerged as a cornerstone for the treatment of various malignancies. While the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib have established their roles in the clinic, particularly for hormone receptor-positive (HR+) breast cancer, novel agents targeting different components of the cell cycle machinery are continuously being explored. One such agent is Avotaciclib (BEY1107), a potent and selective inhibitor of CDK1. This guide provides a comparative overview of the in vivo anti-tumor effects of Avotaciclib and established CDK4/6 inhibitors, offering insights for researchers, scientists, and drug development professionals.
It is important to note that while extensive in vivo data for CDK4/6 inhibitors is publicly available, preclinical in vivo efficacy data for Avotaciclib is not yet widely published. Avotaciclib is currently under investigation in a Phase I/II clinical trial for locally advanced or metastatic pancreatic cancer (NCT03579836).[1][2] Therefore, this guide will first detail the mechanism and available information for Avotaciclib and then present a comprehensive comparison of the in vivo anti-tumor effects of the approved CDK4/6 inhibitors, based on published preclinical studies.
Avotaciclib (BEY1107): A Novel CDK1 Inhibitor
Avotaciclib is an orally bioavailable inhibitor of CDK1.[3][4][5] CDK1 plays a crucial role in the G2/M phase of the cell cycle, making it a distinct target compared to the G1/S phase-regulating CDK4/6.[4] By inhibiting CDK1, Avotaciclib is designed to induce cell cycle arrest and apoptosis in cancer cells.[3] It has been suggested that Avotaciclib may also target cancer stem cells, potentially overcoming resistance to other anti-cancer therapies.[4] Preclinical in vitro studies have shown that Avotaciclib can inhibit the proliferation of pancreatic and lung cancer cells.[3] Furthermore, it has been noted that Avotaciclib shows synergistic effects in inhibiting cancer cell metastasis when combined with gemcitabine in pancreatic cancer models.[4]
CDK4/6 Inhibitors: In Vivo Anti-Tumor Efficacy
The approved CDK4/6 inhibitors—palbociclib, abemaciclib, and ribociclib—have demonstrated significant anti-tumor activity in various in vivo models, primarily in breast cancer xenografts. These studies have been instrumental in their clinical development and approval.
Comparative In Vivo Efficacy Data of CDK4/6 Inhibitors
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| Palbociclib | HR+ Breast Cancer Xenografts | Immunodeficient Mice | Not specified | Induced G1 phase arrest and tumor stasis/regression.[6] |
| Chordoma Patient-Derived Xenografts (CDKN2A/2B deleted) | Nude Mice | Not specified | Significant tumor growth inhibition in one of two models.[6][7] | |
| Abemaciclib | Pancreatic Cancer Xenografts (Mia PaCa2) | Subcutaneous Xenograft Mouse Model | 75 mg/kg, daily oral | Significant decrease in tumor growth compared to control.[8] |
| HR+ Breast Cancer Xenografts | Immunodeficient Mice | 50 mg/kg/day | Significant tumor growth inhibition.[7] | |
| Non-Small Cell Lung Cancer Xenografts | Not specified | Not specified | Enhanced radiosensitivity and inhibited tumor regrowth.[9] | |
| Ribociclib | Not specifically detailed in the provided search results with in vivo data. |
Experimental Protocols: A Generalized Approach for In Vivo Xenograft Studies
The following protocol outlines a typical methodology for evaluating the in-vivo anti-tumor efficacy of a test compound, such as a CDK inhibitor, using a xenograft model.[10][11]
1. Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., MCF-7 for HR+ breast cancer, Mia PaCa-2 for pancreatic cancer) are cultured under standard conditions.
-
Immunodeficient mice (e.g., nude, SCID, or NSG) are used to prevent rejection of human tumor xenografts.[10][11]
2. Tumor Implantation:
-
Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor engraftment.[10]
-
A specific number of cells (e.g., 1-10 million) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.[10][12]
3. Tumor Growth Monitoring and Treatment:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.
-
The test compound (e.g., Avotaciclib or a CDK4/6 inhibitor) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the formulation without the active drug.
4. Efficacy Endpoints and Analysis:
-
Primary endpoints often include tumor growth inhibition, tumor regression, and prolongation of survival.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Avotaciclib's mechanism of action via CDK1 inhibition.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Avotaciclib (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts [frontiersin.org]
- 8. Abemaciclib is effective against pancreatic cancer cells and synergizes with HuR and YAP1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abemaciclib, a Selective CDK4/6 Inhibitor, Enhances the Radiosensitivity of Non-Small Cell Lung Cancer In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Cell Line Efficacy Studies [jax.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Avotaciclib Sulfate Target Engagement Validation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of target engagement validation assays for Avotaciclib sulfate, a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), with other relevant CDK1 inhibitors. The information presented herein is intended to assist researchers in selecting the most appropriate methods for validating the interaction of CDK1 inhibitors with their intended target in a cellular context.
Introduction to Avotaciclib and CDK1 Inhibition
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule that targets and inhibits the activity of CDK1.[1][2] CDK1, a key serine/threonine kinase, plays a crucial role in regulating cell cycle progression, particularly the G2/M transition, and is frequently overexpressed in various cancers.[3][4] By inhibiting CDK1, Avotaciclib can induce cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent.[1][5] Validating that a compound like Avotaciclib engages its intended target, CDK1, within a complex cellular environment is a critical step in drug development. This guide explores and compares key assays for this purpose.
Comparative Analysis of CDK1 Inhibitors
To provide a comprehensive overview, this guide compares Avotaciclib with other well-characterized CDK1 inhibitors: RO-3306, Dinaciclib, and Flavopiridol. While Avotaciclib is noted for its selectivity for CDK1, the other compounds exhibit varying degrees of selectivity across the CDK family.
| Inhibitor | Primary Target(s) | Selectivity Profile | In Vitro Potency (IC50/Ki) | Cellular Potency (EC50/IC50) |
| Avotaciclib (BEY1107) | CDK1 | Selective CDK1 inhibitor[6] | Not widely published | EC50: 0.580 - 0.918 µM (in various radiotherapy-resistant NSCLC cell lines)[5] |
| RO-3306 | CDK1 | Highly selective for CDK1 over other CDKs[7][8] | Ki: 20 nM (CDK1), 35 nM (CDK1/cyclin B1)[8][9] | Induces G2/M arrest at 9 µM in various cell lines[7] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Potent inhibitor of multiple CDKs[10][11] | IC50: 3 nM (CDK1), 1 nM (CDK2), 1 nM (CDK5), 4 nM (CDK9)[10] | NanoBRET IC50 (CDK1/Cyclin B1): 49.29 nM[12] |
| Flavopiridol (Alvocidib) | Pan-CDK | Broad-spectrum CDK inhibitor (CDK1, 2, 4, 6, 7, 9)[13][14] | IC50: ~100 nM for CDKs 1, 2, 4[13] | Induces apoptosis in various cell lines at sub-micromolar concentrations[13] |
Key Target Engagement Validation Assays
Several robust methodologies are available to confirm and quantify the interaction of small molecule inhibitors with their protein targets in cells. This section details three widely used assays for validating CDK1 target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement in a native cellular environment. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability is then quantified.
The general workflow for a CETSA experiment involves treating cells with the compound of interest, heating the cell lysate or intact cells to a range of temperatures, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein, typically by Western blotting or mass spectrometry.
CETSA Experimental Workflow Diagram
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express CDK1 (e.g., HeLa, U2OS) to ~80% confluency.
-
Treat the cells with this compound or a control inhibitor at the desired concentration for 1-2 hours. A vehicle control (e.g., DMSO) must be included.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
-
Separation and Quantification:
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody specific for CDK1.
-
Quantify the band intensities to determine the amount of soluble CDK1 at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantifies compound binding to a target protein in living cells. This assay uses a NanoLuc® luciferase-tagged target protein as the energy donor and a cell-permeable fluorescent tracer that binds to the target as the energy acceptor. An inhibitor that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
The NanoBRET™ assay involves transfecting cells to express the NanoLuc-CDK1 fusion protein, adding a specific fluorescent tracer, and then measuring the BRET signal in the presence of varying concentrations of the test compound.
NanoBRET™ Assay Workflow Diagram
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with a vector encoding for a NanoLuc®-CDK1 fusion protein and a vector for its binding partner, Cyclin B1.
-
After 24 hours, harvest the cells and plate them in a 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the compounds to the plated cells and incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Add the NanoBRET™ kinase tracer (e.g., Tracer K-10) and the Nano-Glo® substrate to the wells.
-
-
Signal Detection:
-
Measure the donor (450 nm) and acceptor (600 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement.
-
Plot the data to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
Western Blotting for Downstream Target Modulation
Inhibition of CDK1 activity by a compound like Avotaciclib should lead to a decrease in the phosphorylation of its downstream substrates. Western blotting can be used to detect these changes in phosphorylation status, providing indirect but crucial evidence of target engagement and functional consequence.
This method involves treating cells with the inhibitor, lysing the cells, and then using phospho-specific antibodies to detect changes in the phosphorylation of CDK1 substrates.
Simplified CDK1 Signaling Pathway and Inhibition
-
Cell Treatment and Lysis:
-
Culture a relevant cancer cell line and treat with varying concentrations of this compound for a suitable duration (e.g., 6-24 hours). Include a positive control (e.g., RO-3306) and a vehicle control.
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane and probe with a primary antibody specific for a phosphorylated CDK1 substrate (e.g., anti-phospho-Lamin A/C (Ser22) or an antibody recognizing the phosphorylated CDK1 substrate motif).
-
Also, probe separate blots or strip and re-probe the same blot with antibodies for total CDK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the phosphorylation of CDK1 substrates in the presence of Avotaciclib indicates target engagement and inhibition of kinase activity.
-
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For a selective CDK1 inhibitor like this compound, a multi-faceted approach employing assays such as CETSA, NanoBRET™, and downstream Western blotting provides a comprehensive and robust confirmation of its mechanism of action. While CETSA and NanoBRET™ offer direct evidence of binding in a cellular context, Western blotting for phospho-substrates confirms the functional consequence of this engagement. The selection of a particular assay or combination of assays will depend on the specific research question, available resources, and the stage of the drug development process. This guide provides the foundational knowledge for researchers to design and execute experiments to confidently validate the target engagement of Avotaciclib and other CDK1 inhibitors.
References
- 1. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
Assessing the Therapeutic Index of Avotaciclib Sulfate: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic index of a novel compound is paramount. This guide provides a comparative analysis of Avotaciclib sulfate (BPI-16350), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), against other established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This document synthesizes available preclinical and clinical data to offer a preliminary assessment of Avotaciclib's therapeutic window.
This compound is an orally bioavailable small molecule that targets the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle. Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target. By inhibiting CDK4 and CDK6, Avotaciclib prevents the phosphorylation of the Rb protein, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation. This mechanism is shared with the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which have demonstrated significant clinical benefit in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer.
This guide presents a compilation of in vitro efficacy, preclinical in vivo efficacy and toxicology, and clinical safety and efficacy data to facilitate a comparative assessment of Avotaciclib's therapeutic index relative to its class.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and its comparators. It is important to note that direct comparison of these values should be made with caution due to variations in experimental conditions and models used across different studies. A significant data gap exists for the preclinical maximum tolerated dose (MTD) and in vivo tumor growth inhibition (TGI) for Avotaciclib, which are crucial for a comprehensive therapeutic index calculation.
Table 1: In Vitro Efficacy of CDK4/6 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / EC50 (µM) | Citation |
| Avotaciclib | H1437R | Non-Small Cell Lung Cancer | 0.918 | [1] |
| (BPI-16350) | H1568R | Non-Small Cell Lung Cancer | 0.580 | [1] |
| H1703R | Non-Small Cell Lung Cancer | 0.735 | [1] | |
| H1869R | Non-Small Cell Lung Cancer | 0.662 | [1] | |
| Palbociclib | MCF-7 | Breast Cancer | 0.0794 | [2] |
| Ribociclib | Neuroblastoma Cell Lines | Neuroblastoma | >0.1 (G0-G1 arrest) | [3] |
| Abemaciclib | ER+ Breast Cancer Cell Lines | Breast Cancer | 0.0022 - 0.001 | [2] |
Table 2: Preclinical In Vivo Efficacy and Toxicology of CDK4/6 Inhibitors
| Compound | Animal Model | Cancer Type | Dose | Efficacy (Tumor Growth Inhibition) | Maximum Tolerated Dose (MTD) | Citation |
| Avotaciclib | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Palbociclib | Patient-Derived Xenograft (PDX) | Medulloblastoma | Not Specified | Significant survival advantage | Not Specified | [3][4] |
| C57Bl/6 mice | Melanoma | 100 mg/kg | Significant tumor growth inhibition | Not Specified | [5] | |
| Ribociclib | Rat Xenograft (JeKo-1) | Mantle Cell Lymphoma | 75 mg/kg, 150 mg/kg | Total tumor regression | >150 mg/kg (minimal body weight loss) | [6] |
| Abemaciclib | Xenograft | ER+ Breast Cancer | 50 mg/kg | Tumor growth regression | Not Specified | [7] |
Table 3: Clinical Trial Data for CDK4/6 Inhibitors (Phase I)
| Compound | Clinical Trial | Dose Range | Dose-Limiting Toxicities (DLTs) | Recommended Phase II Dose (RP2D) / MTD | Preliminary Efficacy | Citation |
| Avotaciclib (BPI-16350) | NCT03791112 | 50 - 500 mg QD | Grade 3 blood creatinine increase (at 500 mg) | MTD not reached in this part | Disease Control Rate: 70.8% | |
| Palbociclib | NCT01320592 | Not Specified | Grade 3 AST and ALT increase | 75 mg (in combination with paclitaxel) | Prolonged tumor responses | [1][8] |
| Ribociclib | First-in-human study | 3-weeks-on/1-week-off | Neutropenia, thrombocytopenia | MTD: 900 mg/day; RP2D: 600 mg/day | 3 partial responses, 43 stable disease | [3][9] |
| Abemaciclib | monarchE | Not Specified | Diarrhea, neutropenia, fatigue | Not specified in this context | Statistically significant improvement in IDFS | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the assessment of CDK4/6 inhibitors.
In Vitro Cell Viability Assay
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of the CDK4/6 inhibitor (e.g., Avotaciclib, Palbociclib) or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or a DNA-based assay. For MTT assays, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well, and after incubation, the formazan crystals are dissolved in a solvent. The absorbance is then measured using a microplate reader. It is important to note that ATP-based proliferation assays may not accurately reflect the cytostatic effect of CDK4/6 inhibitors due to continued cell growth in G1 arrest, potentially leading to an overestimation of cell viability. DNA-based assays are therefore recommended for more accurate assessment.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control, and the IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used. All animal procedures are conducted in accordance with institutional animal care and use committee guidelines.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The CDK4/6 inhibitor is administered orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or after a specified treatment duration.
Phase I Clinical Trial Design
Objective: To determine the MTD, RP2D, safety, pharmacokinetics, and preliminary efficacy of the inhibitor in humans.
Methodology:
-
Patient Population: Patients with advanced solid tumors for whom standard therapies have failed are typically enrolled.
-
Study Design: A dose-escalation design (e.g., 3+3) is commonly used. Cohorts of 3-6 patients receive escalating doses of the investigational drug.
-
Dose-Limiting Toxicity (DLT) Assessment: Patients are monitored closely for adverse events during the first cycle of treatment. DLTs are pre-defined, severe adverse events that are considered unacceptable.
-
MTD and RP2D Determination: The MTD is defined as the highest dose level at which no more than one out of six patients experiences a DLT. The RP2D is the dose selected for further clinical development, which may be the MTD or a lower, better-tolerated dose.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the drug's absorption, distribution, metabolism, and excretion.
-
Efficacy Assessment: Tumor responses are evaluated using imaging techniques according to Response Evaluation Criteria in Solid Tumors (RECIST).
Visualizations
CDK4/6 Signaling Pathway
Caption: The CDK4/6 signaling pathway and the mechanism of action of Avotaciclib.
Experimental Workflow for Assessing CDK4/6 Inhibitors
Caption: A generalized experimental workflow for the preclinical and early clinical assessment of CDK4/6 inhibitors.
References
- 1. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avotaciclib | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in epigenetic cancer therapeutics: clinical advancement and emerging trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Avotaciclib Sulfate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Avotaciclib sulfate, a cyclin-dependent kinase inhibitor. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Avotaciclib is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that it is not disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or when generating dust. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility[1].
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled hazardous waste container for this compound waste.
- This includes pure this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Requirements:
- Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
- The container must be in good condition, with a secure, leak-proof lid[2].
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
3. Collection of Waste:
- Solid Waste: Place any solid this compound, contaminated PPE, and other solid materials directly into the designated hazardous waste container.
- Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Do not fill the container to more than 90% of its capacity to allow for expansion.
- Empty Containers: "Empty" containers that once held this compound must also be disposed of as hazardous waste, as they may retain product residue[3]. Alternatively, some institutions may allow for triple-rinsing of containers. The rinsate from this process must be collected as hazardous liquid waste[4]. Consult your local EHS for specific guidance.
4. Storage of Hazardous Waste:
- Store the hazardous waste container in a designated, secure area away from incompatible materials.
- The storage area should be well-ventilated and have secondary containment to control any potential leaks.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.
- Provide them with a complete inventory of the waste, including the chemical name and quantity.
- Follow all instructions provided by the EHS department or the disposal company regarding packaging and labeling for transport[5].
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate resources to clean it up safely. For large or unmanageable spills, contact your institution's emergency response team.
-
Contain the Spill:
-
For solid spills: Carefully scoop or sweep up the material. Avoid generating dust. A damp cloth or a filtered vacuum can be used for cleaning up dry solids[6].
-
For liquid spills: Use an absorbent material, such as vermiculite or a chemical spill kit, to absorb the liquid.
-
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Spill Debris: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be placed in the designated hazardous waste container for this compound.
Regulatory Compliance
Disposal of all hazardous drug waste must comply with all applicable federal, state, and local regulations[5]. The Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous pharmaceutical waste in the United States[5]. It is the responsibility of the waste generator to ensure full compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Avotaciclib trihydrochloride|1983984-01-5|MSDS [dcchemicals.com]
- 2. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling Avotaciclib sulfate
Essential Safety and Handling Guide for Avotaciclib Sulfate
This guide provides crucial safety and logistical information for laboratory personnel handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hands | Protective Gloves | Chemically resistant gloves should be worn at all times. |
| Body | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals is required. |
| Respiratory | Suitable Respirator | Use in well-ventilated areas. A respirator is necessary if ventilation is inadequate or when handling fine powders. |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate and appropriate first aid is critical. Follow the procedures outlined below.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with plenty of water. Remove any contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Fire and Spill Response
Proper response to fires and spills is essential to prevent escalation and environmental contamination.
| Incident Type | Response Protocol |
| Fire | Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[1] Firefighters should wear self-contained breathing apparatus and full protective clothing.[1] |
| Accidental Release | Evacuate the area and ensure adequate ventilation.[1] Wear full personal protective equipment.[1] Prevent the substance from entering drains or water courses.[1] For liquid spills, absorb with a finely-powdered, liquid-binding material like diatomite.[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is key to laboratory safety and regulatory compliance.
Handling and Storage Protocols
Safe Handling:
-
Avoid contact with skin, eyes, and inhalation of dust or aerosols.[1]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] This should be done through an approved waste disposal plant.[1] Do not allow the substance to be released into the environment.[1]
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
